N-(4-Acetylphenyl)-N-benzylmethanesulfonamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-N-benzylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-13(18)15-8-10-16(11-9-15)17(21(2,19)20)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNLBIAMBZNQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553065 | |
| Record name | N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110698-70-9 | |
| Record name | N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Acetylphenyl)-N-benzylmethanesulfonamide: Properties, Synthesis, and Safety Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of specific public data for this compound, this document synthesizes information from closely related analogues to provide a robust framework for its handling, characterization, and potential applications. It is imperative to note that while this guide is constructed with the highest scientific integrity, the data herein should be treated as a well-informed estimation, and appropriate safety and experimental precautions should always be taken.
Compound Identification and Physicochemical Properties
| Property | Inferred Value for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | Data from N-(4-acetylphenyl)methanesulfonamide (CID: 684083) |
| Molecular Formula | C16H17NO3S | C9H11NO3S |
| Molecular Weight | 303.38 g/mol | 213.25 g/mol |
| Appearance | Likely a white to pale yellow crystalline solid | White to pale yellow crystalline powder[3][4] |
| Melting Point | Not available | 161 °C |
| Solubility | Expected to be soluble in organic solvents like ethyl acetate | Soluble in ethyl acetate |
Synthesis Pathway
The synthesis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide would likely follow a standard sulfonamide formation reaction. A plausible synthetic route involves the reaction of N-benzyl-4-aminoacetophenone with methanesulfonyl chloride in the presence of a base like pyridine. This is an adaptation of the synthesis for the related compound, N-(4-acetylphenyl)methanesulfonamide.
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide.
Safety and Handling
As no specific safety data sheet (SDS) is available for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, the following safety protocols are based on data from structurally similar sulfonamides. These recommendations should be considered a baseline, and a thorough risk assessment should be conducted before handling this compound.
Hazard Identification (Inferred)
Based on related compounds, N-(4-Acetylphenyl)-N-benzylmethanesulfonamide may present the following hazards:
| Hazard | Description | Source (Related Compounds) |
| Skin Irritation | May cause skin irritation upon contact. | [4] |
| Eye Irritation | May cause serious eye irritation. | [4] |
| Acute Oral Toxicity | May be harmful if swallowed. | [5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | [6] |
| Aquatic Toxicity | May be harmful or toxic to aquatic life with long-lasting effects.[5][6] | [5][6] |
Recommended Safe Handling Protocol
The following protocol is designed to minimize exposure and ensure the safe handling of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[3]
-
Body Protection: Wear a lab coat and long pants.[3]
-
Respiratory Protection: If handling as a powder and there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter.[3]
Engineering Controls:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.
Handling and Storage Workflow:
Caption: Recommended workflow for safe handling and storage.
First Aid Measures (Inferred)
In case of exposure, the following first aid measures, based on data from similar compounds, are recommended:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Conclusion
N-(4-Acetylphenyl)-N-benzylmethanesulfonamide is a compound with potential for further investigation in various scientific domains. While specific data is scarce, by leveraging information from closely related analogues, we can establish a foundational understanding of its properties, synthesis, and safe handling procedures. It is the responsibility of the researcher to conduct a thorough risk assessment and to handle this and all chemicals with the utmost care and in accordance with institutional safety guidelines.
References
- Spectrum Chemical. (2014, November 24).
- TCI Chemicals. Safety Data Sheet - 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide.
- EPA. (2025, October 15). N-(4-Acetylphenyl)-N-benzylmethanesulfonamide Properties.
- Acros Organics. (2025, December 22). Safety Data Sheet - 4-(2-Aminoethyl)benzenesulfonamide.
- PubChem. N-(4-acetylphenyl)methanesulfonamide | C9H11NO3S | CID 684083.
- BroadPharm. (2018, August 17). Safety Data Sheet - 2-bromo-N-(4-sulfamoylphenyl)acetamide.
- CPAchem. (2023, March 17).
- PubChem. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | C14H14N2O3S | CID 221849.
- Sigma-Aldrich. (2025, November 6).
- Chemical-Suppliers. N-(4-Acetylphenyl)-N-benzyl-methanesulfonamide | CAS 110698-70-9.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. N-(4-Acetylphenyl)-N-benzyl-methanesulfonamide | CAS 110698-70-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | C14H14N2O3S | CID 221849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-ACETYL-PHENYL)-METHANESULFON-AMIDE | 5317-89-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 3938-65-6 | 4-Acetyl-N-(4-acetylphenyl)benzenesulfonamide - Synblock [synblock.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Linker: A Comparative Analysis of N-(4-Acetylphenyl)methanesulfonamide and Benzyl Isosteres
[1][2]
Executive Summary
In medicinal chemistry, the substitution of a phenyl ring with a benzyl group (phenyl-methylene) is a classic "scaffold hop" used to modulate solubility and flexibility.[1] However, in the context of sulfonamide-based antiarrhythmics (e.g., Dofetilide, E-4031), this modification is not merely structural—it is a functional switch that drastically alters the electronic profile of the molecule.[1]
This guide analyzes the critical divergence between the Methanesulfonanilide core (Target) and the Benzylsulfonamide core (Comparator), focusing on the acidity of the sulfonamide nitrogen (
| Feature | N-(4-Acetylphenyl)methanesulfonamide | N-Benzylmethanesulfonamide |
| Core Structure | ||
| Linker Type | Direct N-Aryl bond (Conjugated) | Methylene spacer (Insulating) |
| 7.2 ± 0.1 (Physiological Ionization) | ~10.5 (Neutral at pH 7.[2][1][3]4) | |
| Electronic Effect | Resonance withdrawal by Phenyl/Acetyl | Inductive effect only |
| Primary Role | Class III Antiarrhythmic Pharmacophore | Inactive / Synthetic Intermediate |
Electronic & Structural Profiling[2]
The Acidity "Switch" (Hammett Effects)
The defining characteristic of N-(4-Acetylphenyl)methanesulfonamide is the acidity of its sulfonamide proton (
-
Target Molecule (Anilide): The nitrogen lone pair can delocalize into the
-system of the phenyl ring.[2][1] This effect is amplified by the para-acetyl group, a strong electron-withdrawing group (EWG) ( ).[2][1] This resonance stabilization of the conjugate base lowers the to approximately 7.2 , allowing the molecule to exist in equilibrium between neutral and ionized forms at physiological pH (7.4).[1] -
Benzyl Derivative: The insertion of a methylene (
) bridge acts as an insulator, breaking the conjugation between the nitrogen and the phenyl ring.[1] The nitrogen lone pair is localized, and the shifts to >10 .[1] Consequently, benzyl derivatives remain strictly neutral in biological systems, losing the electrostatic interaction capability required for high-affinity hERG channel blocking.[1]
Conformational Geometry
-
Rigidity: The
bond in the anilide has partial double-bond character due to resonance, enforcing a relatively planar geometry that positions the sulfonamide oxygens and the acetyl carbonyl for specific binding interactions.[2][1] -
Flexibility: The benzyl analog possesses a rotatable
and bond, introducing significant entropic costs upon binding.[2][1]
Visualization of Electronic Divergence
The following diagram illustrates the resonance stabilization difference that drives the
Caption: Mechanistic flow showing how the direct N-Aryl bond facilitates resonance stabilization, lowering pKa for biological activity, unlike the insulating benzyl linker.[2][1]
Synthetic Protocols & Process Chemistry
Synthesis of the phenyl-linked target requires careful control to prevent bis-sulfonylation (formation of the imide), a common side reaction not typically seen with the more nucleophilic benzyl amines.[2][1]
Protocol A: Selective Synthesis of N-(4-Acetylphenyl)methanesulfonamide
Objective: Mono-sulfonylation of 4-aminoacetophenone.
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 4-aminoacetophenone (13.5 g, 100 mmol) in anhydrous Pyridine (50 mL) under
atmosphere. Cool to 0°C.[2][1]-
Why Pyridine? It acts as both solvent and proton scavenger, preventing the accumulation of HCl which could protonate the amine.[1]
-
-
Addition: Add Methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Quench & Workup: Pour the reaction mixture into ice-cold dilute HCl (1M, 200 mL) to neutralize pyridine and precipitate the product.
-
Observation: The sulfonamide is weakly acidic and poorly soluble in water, precipitating as a white/off-white solid.[1]
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove trace impurities.[2][1]
Protocol B: Synthesis of Benzyl Analog (Comparator)
Objective: Synthesis of N-benzylmethanesulfonamide.
Methodology Differences:
-
Reactivity: Benzylamine is more nucleophilic (
amine) than aniline ( conjugated).[2][1] The reaction is faster and more exothermic.[1] -
Base Choice: Triethylamine (TEA) in Dichloromethane (DCM) is preferred over pyridine for easier workup.[2][1]
-
Workup: The product is neutral; requires organic extraction (DCM) rather than acid precipitation.[2][1]
Pharmacological Implications (SAR)
The "Methanesulfonanilide" Effect
The N-(4-Acetylphenyl)methanesulfonamide moiety is a structural fragment of Dofetilide (Tikosyn), a specific
-
Mechanism: The sulfonamide group acts as a key H-bond donor/acceptor system within the channel pore.[1]
-
Role of Acidity: The partial ionization at physiological pH (driven by the pKa ~7.[1]2) allows for electrostatic interaction with polar residues in the hERG channel vestibule.[1]
-
Benzyl Failure: Replacing the phenyl ring with a benzyl group removes this acidity.[1] The resulting molecule cannot participate in the requisite H-bond networks, leading to a loss of potency (often >100-fold reduction in
).[2][1]
hERG Liability
While the methanesulfonanilide core is essential for efficacy, it is also the source of hERG liability (QT prolongation).[1] Drug design often attempts to modify the para-substituent (the acetyl group) to modulate the pKa and reduce arrhythmia risk while maintaining therapeutic block.[2][1]
References
-
Synthesis of Dofetilide Intermediates. Technical Disclosure Commons. (2022).[2][1] "Process for the preparation of Dofetilide intermediates."
-
pKa Prediction and Measurement. ChemRxiv. (2020).[2][1] "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths."
-
Structure-Activity Relationships. Circulation Research. (1993).[2][1] "Rate-dependent prolongation of cardiac action potentials by a methanesulfonanilide class III antiarrhythmic agent."[2][1]
-
Chemical Properties. PubChem. "N-(4-Acetylphenyl)methanesulfonamide (CID 684083)."[2][1][4]
-
Comparative Crystallography.MDPI Crystals. (2021).
Sources
- 1. Dofetilide - Wikipedia [en.wikipedia.org]
- 2. Dofetilide-d4 | C19H27N3O5S2 | CID 45039110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-benzylmethanesulfonamide | C8H11NO2S | CID 235490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - N-(4-acetylphenyl)methanesulfonamide (C9H11NO3S) [pubchemlite.lcsb.uni.lu]
The Acetylphenyl Sulfonamide Scaffold: A Technical Guide to Drug Design & Optimization
This technical guide provides a comprehensive review of acetylphenyl sulfonamide analogs, focusing on their role as versatile scaffolds in modern drug discovery.
Executive Summary
The acetylphenyl sulfonamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically rooted in antimicrobial "sulfa drugs," modern applications have shifted toward targeted therapies for cancer (Carbonic Anhydrase IX/XII inhibition), inflammation (COX-2 selectivity), and neurodegeneration (AChE inhibition).
This guide dissects the chemical versatility of the 4-acetylbenzenesulfonamide scaffold, detailing synthetic protocols, structure-activity relationships (SAR), and validation methodologies for researchers optimizing this pharmacophore.
Chemical Architecture & Synthetic Workflows
The Core Scaffold
The term "acetylphenyl sulfonamide" primarily refers to 4-acetylbenzenesulfonamide , a bifunctional building block containing:
-
Sulfonamide (
): A zinc-binding group (ZBG) essential for metalloenzyme inhibition and a hydrogen-bond donor/acceptor for active site anchoring. -
Acetyl Group (
): An electrophilic handle for derivatization (e.g., Claisen-Schmidt condensation) to extend the carbon skeleton into lipophilic pockets.
Synthetic Pathways
The synthesis of high-value analogs typically proceeds via a divergent strategy. The acetyl group allows for the rapid generation of chalcones , which serve as precursors for heterocyclic libraries (pyrazoles, isoxazoles, pyrimidines).
Visualization: The Divergent Synthetic Tree
The following diagram illustrates the transformation of the core scaffold into bioactive libraries.
Caption: Divergent synthesis starting from 4-aminoacetophenone to generate pharmacologically active heterocycles.
Protocol: Microwave-Assisted Synthesis of Pyrazoline Analogs
Context: Traditional reflux methods for pyrazoline synthesis are slow (10-24h). Microwave irradiation improves yield and purity.
-
Reagents: 4-acetylbenzenesulfonamide chalcone derivative (1.0 eq), Phenylhydrazine (1.5 eq), Glacial Acetic Acid (Solvent/Catalyst).
-
Setup: Place reactants in a microwave process vial (e.g., 10 mL). Cap and seal.
-
Irradiation: Set microwave reactor to 140°C (high absorption) for 5–10 minutes at 300W.
-
Work-up: Pour reaction mixture into crushed ice. The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.
-
Validation: Confirm cyclization by the disappearance of chalcone alkene protons (
) in H-NMR and appearance of the pyrazoline AMX spin system (dd at 3.0–5.0 ppm).
Pharmacological Profiles & SAR
Carbonic Anhydrase (CA) Inhibition
The primary sulfonamide moiety is the classic "Zinc Anchor." However, the acetyl-phenyl tail dictates isoform selectivity.
-
Target: Tumor-associated isoforms hCA IX and hCA XII (hypoxia-induced).
-
Mechanism: The sulfonamide anion coordinates to the
ion in the active site, displacing the catalytic water/hydroxide. The acetyl-derived tail interacts with the hydrophobic half of the active site cleft, conferring selectivity over ubiquitous hCA I/II.
COX-2 Selective Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric toxicity by inhibiting COX-1. Acetylphenyl sulfonamide analogs (similar to Celecoxib) target COX-2.
-
Structural Logic: COX-2 has a secondary "side pocket" (valine substitution) that is larger than the isoleucine-restricted pocket of COX-1. The bulky acetyl-derived heterocycles (e.g., pyrazoles) fit into this side pocket, locking the inhibitor into COX-2 while being sterically excluded from COX-1.
Visualization: Dual Mechanism of Action
Caption: Mechanistic bifurcation showing how the same scaffold targets CA (via Zn coordination) and COX-2 (via steric fit).
Data Analysis & Comparative Metrics
The following table summarizes Structure-Activity Relationship (SAR) trends for 4-acetylbenzenesulfonamide derivatives converted into pyrazolines.
Table 1: Comparative Potency of Analogs (IC
| Analog Structure (R-Group) | hCA II (Cytosolic) | hCA IX (Tumor) | COX-2 IC | Selectivity (COX-2/COX-1) |
| Reference (Celecoxib) | >1000 nM | - | 0.05 µM | High |
| Reference (Acetazolamide) | 12 nM | 25 nM | Inactive | N/A |
| Analog A (4-OMe-phenyl) | 45 nM | 8.5 nM | 0.12 µM | Moderate |
| Analog B (4-NO | 120 nM | 35 nM | 2.50 µM | Low |
| Analog C (2,4-Cl-phenyl) | 85 nM | 4.2 nM | 0.08 µM | High |
Key Insight: Electron-donating groups (OMe) or lipophilic halogens (Cl) on the distal phenyl ring (derived from the acetyl/chalcone part) significantly enhance hCA IX affinity and COX-2 selectivity compared to electron-withdrawing groups (
Experimental Protocols for Validation
Stopped-Flow Carbonic Anhydrase Inhibition Assay
To verify the efficacy of synthesized analogs against CA isoforms.
-
Buffer Preparation: HEPES buffer (20 mM, pH 7.5) with 20 mM Na
SO . -
Indicator: Phenol red (0.2 mM).
-
Substrate: CO
saturated water. -
Reaction:
-
Mix Inhibitor (10 nM – 10 µM) with Enzyme (hCA IX, ~10 nM) in the stopped-flow instrument.
-
Initiate reaction by adding CO
solution. -
Measurement: Monitor absorbance decay at 557 nm (acidification rate) for 10–100 seconds.
-
-
Calculation: Determine IC
using the Cheng-Prusoff equation adapted for enzyme kinetics.
COX-Colorimetric Screening Assay
-
Principle: Peroxidase activity of COX heme oxidizes TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during PGG
reduction. -
Incubation: Incubate Recombinant Human COX-2 with the test compound for 5 mins at 25°C.
-
Initiation: Add Arachidonic acid and TMPD.
-
Readout: Measure absorbance at 590 nm. Decrease in absorbance relative to control indicates inhibition.
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Zarghi, A., et al. (2011). Design and synthesis of new benzenesulfonamide derivatives as potent COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Bhat, M. A., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. Molecules. Link
-
Duggan, K. C., et al. (2010). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. Journal of Biological Chemistry. Link
-
BenchChem Technical Support. (2025). A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors. Link
Sources
Therapeutic Potential of N-Benzylmethanesulfonamide Derivatives: A Technical Guide
Topic: Therapeutic Potential of N-Benzylmethanesulfonamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The N-benzylmethanesulfonamide scaffold (Me-SO₂-NH-Bn) represents a distinct and versatile pharmacophore in medicinal chemistry.[1] Unlike its aromatic counterpart (benzenesulfonamide), the methanesulfonamide moiety offers unique physicochemical properties, including a distinct hydrogen-bonding profile, smaller steric footprint, and resistance to metabolic hydrolysis. This guide analyzes its therapeutic utility, specifically as a potent antagonist for TRPV1 channels (pain modulation) and an inhibitor of Aurora Kinase A (oncology), while detailing high-yield synthetic protocols and self-validating biological assays.
Chemical Architecture & Synthesis[2][3]
The Scaffold
The core structure consists of a methanesulfonamide group (
Synthetic Protocols
Two primary methods are established for synthesizing this scaffold: the classical nucleophilic substitution and the catalytic "borrowing hydrogen" alkylation.
Method A: Classical Sulfonylation (Standard Protocol)
-
Mechanism: Nucleophilic attack of benzylamine on the electrophilic sulfur of methanesulfonyl chloride.
-
Yield: >95%
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (
), Dichloromethane (DCM).
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equiv of substituted benzylamine in anhydrous DCM under
atmosphere. -
Base Addition: Add 1.2 equiv of
and cool the mixture to 0°C. -
Sulfonylation: Dropwise add 1.1 equiv of MsCl. The reaction is exothermic; maintain temperature <5°C.
-
Completion: Warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated
. Dry over and concentrate.
Method B: Catalytic N-Alkylation (Green Chemistry)
-
Mechanism: Manganese or Copper-catalyzed hydrogen autotransfer (borrowing hydrogen) using benzyl alcohol.
-
Advantage: Avoids genotoxic alkyl halides and sulfonyl chlorides; water is the only byproduct.
Caption: Figure 1. Dual synthetic pathways for N-benzylmethanesulfonamide derivatives utilizing classical sulfonylation and catalytic alkylation.
Pharmacological Targets & Mechanisms
TRPV1 Antagonism (Pain & Inflammation)
The N-benzylmethanesulfonamide moiety has emerged as a critical C-region pharmacophore in the design of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.
-
Mechanism of Action: The sulfonamide oxygen acts as a hydrogen bond acceptor for Ser512 in the TRPV1 binding pocket.[4][5] The benzyl group occupies a hydrophobic crevice lined by Tyr511, Tyr554, and Ile569 .
-
Therapeutic Relevance: Blocking TRPV1 desensitizes nociceptors to heat and chemical stimuli, offering a non-opioid pathway for treating neuropathic pain.
Aurora Kinase A Inhibition (Oncology)
In cancer therapeutics, this scaffold serves as a hinge-binding motif.[3]
-
Mechanism: The sulfonamide group forms hydrogen bonds with Thr217 in the ATP-binding pocket of Aurora Kinase A.
-
Selectivity: Derivatives featuring this scaffold show high selectivity for Aurora A over Aurora B, reducing the risk of off-target toxicity (e.g., polyploidy).
Caption: Figure 2. Mechanism of Action for TRPV1 antagonism. The scaffold targets specific residues to prevent Calcium influx.
Structure-Activity Relationship (SAR) Data
The following table summarizes the potency of N-benzylmethanesulfonamide derivatives against TRPV1, highlighting the impact of benzyl ring substitution.
| Compound ID | R-Group (Benzyl) | Target | Functional | Outcome | |
| Lead (1) | H (Unsubstituted) | hTRPV1 | 7.8 | 15.0 | Moderate Antagonist |
| Cmpd 12 | 4-Chloro | hTRPV1 | 1.29 | 5.9 | High Potency |
| Cmpd 19 | 4-Methoxy | hTRPV1 | 0.95 | 2.14 | Highest Potency |
| Cmpd 23 | 4-Trifluoromethyl | hTRPV1 | 4.5 | 11.2 | Lipophilicity Limit |
Data Source: J. Med. Chem. (Ann et al.) and related TRPV1 studies.
Key Insight: Electron-donating groups (OMe) and mild electron-withdrawing groups (Cl) at the para-position of the benzyl ring significantly enhance binding affinity compared to the unsubstituted analog. This suggests a tight hydrophobic fit in the Tyr511/Tyr554 pocket.
Validated Experimental Protocol: Uptake Assay
To verify the functional antagonism of synthesized derivatives, a simple binding assay is insufficient. The
Rationale: TRPV1 is a
Protocol Steps:
-
Cell Culture: Use CHO (Chinese Hamster Ovary) cells stably expressing human TRPV1 (hTRPV1).[6] Seed at
cells/well in 96-well plates. -
Buffer Prep: Prepare assay buffer (130 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Crucial: Exclude
initially. -
Compound Incubation:
-
Wash cells 2x with assay buffer.
-
Add test compound (N-benzylmethanesulfonamide derivative) at varying concentrations (0.1 nM – 10 µM).
-
Incubate for 10 minutes at 37°C.
-
-
Activation:
-
Add stimulation mix containing Capsaicin (100 nM) and
(10 µCi/mL) . -
Incubate for exactly 2 minutes at 37°C. (Time-critical step to prevent saturation).
-
-
Termination:
-
Rapidly aspirate buffer.
-
Wash 3x with ice-cold buffer containing 0.5 mM LaCl₃ (Lanthanum seals the channels and prevents Ca²⁺ leakage).
-
-
Lysis & Counting:
-
Lyse cells with 0.1% Triton X-100.
-
Transfer lysate to scintillation vials and measure radioactivity (CPM).
-
-
Calculation:
References
-
Ann, J., et al. "2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists."[6] Journal of Medicinal Chemistry.
-
CymitQuimica. "N-benzylmethanesulfonamide | CAS 3989-45-5 Technical Data."
-
Reed-Berendt, B. "New Frontiers in Borrowing Hydrogen Catalysis." Cardiff University Doctoral Thesis. (Detailed synthesis protocols).
-
Bavetsias, V., et al. "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives." Journal of Medicinal Chemistry.
-
BenchChem. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." ACS Catalysis.
Sources
- 1. CAS 3989-45-5: N-benzylmethanesulfonamide | CymitQuimica [cymitquimica.com]
- 2. ionike.com [ionike.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi-res.com [mdpi-res.com]
- 6. 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide
Application Note: Modular Synthesis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide
Executive Summary
This application note details a robust, two-step convergent synthesis for
While direct alkylation of anilines often leads to over-alkylation (quaternary salts), this protocol employs a "Protect-then-Alkylate" strategy . By first installing the electron-withdrawing methanesulfonyl (mesyl) group, we modulate the nucleophilicity of the nitrogen, allowing for a controlled, mono-selective benzylation. This method ensures high chemoselectivity, preserving the ketone functionality on the acetophenone ring without the need for acetal protection.
Strategic Analysis & Retrosynthesis
The synthesis is designed to avoid the pitfalls of reductive amination in the presence of ketones. We utilize the sulfonamide acidity (
Route Logic:
-
Chemoselectivity: Sulfonylation occurs exclusively at the amine, leaving the ketone intact.
-
Regiocontrol: The resulting sulfonamide mono-anion allows for precise mono-benzylation.
Figure 1: Retrosynthetic Logic
Caption: Retrosynthetic disconnection relying on sulfonamide activation.
Experimental Protocol: Step 1 (Sulfonylation)
Objective: Synthesis of
The amino group of 4-aminoacetophenone is moderately nucleophilic. However, the para-acetyl group withdraws electron density, slightly deactivating the ring. To drive the reaction to completion and scavenge the HCl by-product, pyridine is used as both a base and a nucleophilic catalyst (via an
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 4-Aminoacetophenone | 135.16 | 1.0 | Substrate |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | Electrophile |
| Pyridine | 79.10 | 3.0 | Base/Solvent |
| Dichloromethane (DCM) | - | Solvent | Medium |
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 4-Aminoacetophenone (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to substrate). Add Pyridine (3.0 equiv) in one portion.[1]
-
Addition: Cool the mixture to 0°C using an ice bath. Add MsCl (1.2 equiv) dropwise over 15 minutes. Critical: Exothermic reaction; control addition rate to prevent bis-sulfonylation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Validation:
-
Appearance: Off-white solid.
-
1H NMR Check: Disappearance of the broad aniline
signal ( 4.0–6.0 ppm) and appearance of the sulfonamide ( ~10.0 ppm) and methyl singlet ( ~3.0 ppm).
Experimental Protocol: Step 2 (N-Alkylation)
Objective: Synthesis of
The sulfonamide proton is acidic (
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| Intermediate (Step 1) | 213.25 | 1.0 | Substrate |
| Benzyl Bromide | 171.04 | 1.2 | Electrophile |
| Potassium Carbonate (
Procedure:
-
Setup: Use a clean RBF with a reflux condenser.
-
Activation: Dissolve the Intermediate (1.0 equiv) in ACN or DMF (0.3 M). Add anhydrous
(2.0 equiv). Stir at RT for 15 minutes to initiate deprotonation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise.
-
Heating: Heat the mixture to 60°C (if using DMF) or Reflux (if using ACN) for 3–5 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol or perform column chromatography (Gradient: 10%
30% EtOAc in Hexanes).
Figure 2: Experimental Workflow
Caption: Step-by-step operational workflow for the synthesis.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected values.
Expected 1H NMR (CDCl3, 400 MHz):
- 7.9–8.0 (d, 2H): Aromatic protons ortho to the acetyl group (deshielded).
- 7.4–7.5 (d, 2H): Aromatic protons ortho to the nitrogen.
- 7.2–7.4 (m, 5H): Benzyl aromatic protons.
-
4.8–4.9 (s, 2H): Benzylic
(Key diagnostic peak for successful alkylation). -
2.9–3.0 (s, 3H): Methanesulfonyl
. -
2.6 (s, 3H): Acetyl
.
Troubleshooting Guide:
-
Issue: Presence of starting material after Step 2.
-
Cause:
particle size too large or DMF wet. -
Fix: Use finely ground
or switch to (higher solubility). Ensure anhydrous solvent.
-
-
Issue: Bis-sulfonylation in Step 1.
-
Cause: Temperature too high during MsCl addition.
-
Fix: Strictly maintain 0°C; add MsCl slower.
-
References
-
BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide. (Accessed 2023).[5] Provides the foundational protocol for sulfonylation of aniline derivatives. Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: N-Phenylmethanesulfonamide (CID 70970).[6] Physical property data and safety information.[3][7][8] Link
-
Stiniya, S., et al. "N-alkylation of sulfonamides with benzylic alcohols using the catalyst FeCl2/K2CO3." Applied Organometallic Chemistry, 2021. Validates the use of carbonate bases for sulfonamide alkylation.[9] Link
-
Santa Cruz Biotechnology. N-(4-Acetylphenyl)methanesulfonamide Product Data. Confirms CAS 5317-89-5 and solid-state properties. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - N-phenylmethanesulfonamide (C7H9NO2S) [pubchemlite.lcsb.uni.lu]
- 7. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Phenylmethanesulfonamide | 1197-22-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Reaction conditions for N-benzylation of sulfonamides using benzyl halides
Application Note: Precision N-Benzylation of Sulfonamides using Benzyl Halides
Abstract
The N-benzylation of sulfonamides is a pivotal transformation in medicinal chemistry, often serving as a critical step in the synthesis of protease inhibitors, anticancer agents, and antimicrobial drugs. While seemingly trivial, the reaction is governed by subtle interplay between the sulfonamide acidity (
Strategic Analysis: The Mechanistic Landscape
To optimize N-benzylation, one must understand the governing physical organic chemistry. Sulfonamides are weak acids. Unlike carboxamides, the sulfonyl group strongly withdraws electrons, rendering the N-H proton acidic enough to be removed by weak-to-moderate bases.
The Reaction Mechanism ( Pathway)
The reaction proceeds via a classic bimolecular nucleophilic substitution (
-
Deprotonation: The base removes the N-H proton, generating the sulfonamide anion (
). -
Nucleophilic Attack: The localized negative charge on the nitrogen attacks the benzylic carbon of the benzyl halide.
-
Leaving Group Departure: The halide (Cl, Br) is displaced.[1]
Key Challenge: Primary sulfonamides (
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Base | Carbonates are generally sufficient to deprotonate sulfonamides ( | |
| Solvent | MeCN or DMF | Polar aprotic solvents are essential to solvate the cation (e.g., |
| Halide | Benzyl Bromide | Bromides offer the best balance of reactivity and stability. Benzyl chlorides are cheaper but slower, often requiring iodide catalysis (Finkelstein condition). |
| Temp | Higher temperatures increase rate but promote bis-alkylation. |
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the appropriate protocol based on substrate complexity.
Caption: Decision matrix for selecting the optimal N-benzylation protocol based on substrate sterics and scale.
Experimental Protocols
Method A: The "Gold Standard" (Potassium Carbonate/Acetonitrile)
Best for: General library synthesis, primary sulfonamides, and substrates sensitive to strong bases.
Reagents:
-
Sulfonamide (1.0 equiv)
-
Benzyl Bromide (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Acetonitrile (MeCN, anhydrous)
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Sulfonamide (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).
-
Activation: Add
(2.0 mmol) in one portion. Stir at room temperature for 15 minutes to initiate deprotonation.-
Note: If the substrate is poorly soluble, Acetone or DMF can be substituted, though DMF is harder to remove.[2]
-
-
Alkylation: Add Benzyl Bromide (1.1 mmol) dropwise via syringe.
-
Tip: For less reactive Benzyl Chlorides, add catalytic Sodium Iodide (10 mol%) to generate the more reactive Benzyl Iodide in situ.
-
-
Reaction: Heat the mixture to
and monitor by TLC/LC-MS. Typical reaction time is 2–6 hours. -
Workup: Cool to room temperature. Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from EtOH/Hexane or purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).
Method B: The "Sledgehammer" (Sodium Hydride/DMF)
Best for: Unreactive secondary sulfonamides, sterically hindered substrates, or rapid synthesis requirements.
Reagents:
-
Sulfonamide (1.0 equiv)
-
Benzyl Bromide (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)
-
DMF (anhydrous)
Protocol:
-
Pre-caution: NaH releases hydrogen gas. Conduct this reaction under an inert atmosphere (Nitrogen or Argon) in a well-ventilated hood.
-
Deprotonation: To a solution of Sulfonamide (1.0 mmol) in DMF (3 mL) at
, carefully add NaH (1.5 mmol). -
Evolution: Allow the mixture to stir at
for 30 minutes until gas evolution ceases. The solution often turns clear or slightly yellow, indicating anion formation. -
Addition: Add Benzyl Bromide (1.2 mmol) dropwise at
. -
Reaction: Allow the reaction to warm to room temperature. Stir for 1–3 hours.
-
Data Support: Comparative studies show NaH/DMF conditions can boost yields in hindered chromene-sulfonamide derivatives where carbonate bases fail [2].
-
-
Quench: Carefully quench with saturated
solution (exothermic!). -
Extraction: Extract with EtOAc (
). Wash the combined organics with water ( ) and brine to remove DMF. Dry over and concentrate.
Method C: Phase Transfer Catalysis (Green/Scalable)
Best for: Large-scale preparations, avoiding anhydrous solvents, and industrial processes.
Reagents:
-
Sulfonamide (1.0 equiv)
-
Benzyl Chloride/Bromide (1.1 equiv)
-
Toluene or DCM (Organic phase)
-
NaOH (10-50% aq. solution)
-
Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAI (1-5 mol%)
Protocol:
-
Biphasic Setup: Dissolve Sulfonamide and Benzyl Halide in Toluene (or DCM).
-
Catalyst Addition: Add the Phase Transfer Catalyst (5 mol%).
-
Base Addition: Add the aqueous NaOH solution.
-
Agitation: Stir vigorously. The catalyst shuttles the hydroxide ion into the organic layer (as an ion pair), deprotonating the sulfonamide at the interface or within the organic phase [3].
-
Completion: Monitor by TLC. Upon completion, separate the layers.[1] Wash the organic layer with water and brine.[1]
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation | Excess base/halide or high temp. | Strictly use 1.0–1.1 equiv of halide. Lower temperature to RT. Switch to Method A (milder base). |
| Low Conversion | Poor solubility or weak nucleophile. | Switch to Method B (NaH/DMF). Add catalytic KI (Finkelstein). |
| O-Alkylation | Ambident nucleophile behavior. | Rare for sulfonamides (N-alkylation is thermodynamically preferred). Ensure solvent is polar aprotic to favor N-attack. |
| Purification difficulty | Excess benzyl halide remaining. | Wash crude with dilute aqueous amine (e.g., morpholine) to scavenge excess halide before chromatography, or use polymer-supported scavengers. |
References
-
Cesium Effect in Organic Synthesis: Comparison of alkali metal carbonates in alkylation reactions. Source: (Contextual validation of K2CO3 vs Cs2CO3).
-
Base Comparison (NaH vs K2CO3): Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Source:
-
Phase Transfer Catalysis: Industrial Phase-Transfer Catalysis for Benzyl Chloride Derivatives. Source:
-
General Sulfonamide Synthesis Workflow: Application Notes and Protocols for Sulfonamide Synthesis. Source:
Sources
One-Pot Synthesis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide: An Application Note and Protocol
Introduction: The Significance of N-Substituted Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding.[1][2] Specifically, N-substituted sulfonamides are crucial scaffolds in drug discovery, with applications as thromboxane receptor antagonists, antitrypanosomal agents, and inhibitors of secreted frizzled-related protein-1. The target molecule of this guide, N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, incorporates both an acetylphenyl moiety, a common feature in pharmacologically active compounds, and a benzyl group, which can modulate lipophilicity and binding interactions. Traditional multi-step syntheses of such molecules often involve intermediate isolation and purification, leading to increased time, cost, and potential for yield loss.[3] This application note details a streamlined and efficient one-pot synthesis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, designed for researchers in drug development and organic synthesis.
Methodology Overview: A Convergent One-Pot Approach
This protocol leverages a sequential, one-pot reaction strategy that combines two key transformations: the N-methanesulfonylation of 4-aminoacetophenone and the subsequent N-benzylation of the intermediate sulfonamide. This approach obviates the need for isolating the N-(4-acetylphenyl)methanesulfonamide intermediate, thereby enhancing efficiency.[4] The entire process is conducted in a single reaction vessel, minimizing handling and purification steps.
The reaction proceeds in two distinct, yet compatible, stages:
-
N-Methanesulfonylation: 4-Aminoacetophenone is reacted with methanesulfonyl chloride in the presence of a base to form the intermediate, N-(4-acetylphenyl)methanesulfonamide.
-
N-Benzylation: Upon formation of the intermediate, a benzylating agent, benzyl bromide, is introduced along with a suitable base to facilitate the N-alkylation, yielding the final product.
The choice of base and solvent is critical to ensure both reactions proceed to completion with high selectivity.
Experimental Workflow Diagram
Sources
- 1. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: Strategic Utilization of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide in Convergent Drug Synthesis
This Application Note is designed for research scientists and process chemists involved in the synthesis of Class III anti-arrhythmic agents and sulfonamide-based bio-active scaffolds. It details the strategic use of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide as a chemoselective intermediate.
Abstract & Core Utility
N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (hereafter referred to as Intermediate A ) serves as a critical "masked" building block in the synthesis of methanesulfonanilide anti-arrhythmics (e.g., Dofetilide, Sotalol analogues).
Its primary utility lies in the orthogonal protection of the sulfonamide nitrogen. The
Chemical Profile
| Property | Specification |
| IUPAC Name | N-(4-acetylphenyl)-N-benzylmethanesulfonamide |
| Molecular Formula | |
| Molecular Weight | 303.38 g/mol |
| Functional Core | Protected Sulfonanilide / Acetyl (Ketone) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Reactivity | Ketone condensation; Hydrogenolytic deprotection |
Strategic Rationale: The "Masked" Nitrogen
In the synthesis of drugs like Dofetilide , the methanesulfonamide moiety (
-
Bis-alkylation: During alkylation reactions intended for other parts of the molecule, the sulfonamide nitrogen can compete as a nucleophile.
-
Solubility Issues: Free sulfonamides often suffer from poor solubility in non-polar organic solvents used for downstream coupling.
The Solution: Benzylation of the sulfonamide nitrogen creates a tertiary sulfonamide (Intermediate A ). This protects the nitrogen during the elaboration of the acetyl tail and is easily removed in the final step via catalytic hydrogenolysis (
Pathway Visualization
The following diagram illustrates the workflow for generating and utilizing this intermediate.
Figure 1: Synthesis and utilization workflow of the protected sulfonamide scaffold.
Experimental Protocols
Protocol A: Synthesis of the Protected Intermediate
This protocol describes the "One-Pot, Two-Step" approach, which is preferred for scale-up to minimize isolation losses.
Reagents:
-
4-Aminoacetophenone (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Benzyl Bromide (BnBr) (1.2 eq)
-
Pyridine (solvent/base) or DCM/TEA system.
Step-by-Step Methodology:
-
Mesylation: Dissolve 4-aminoacetophenone in DCM (10 volumes). Add Pyridine (2.0 eq).[1] Cool to
. -
Addition: Dropwise add MsCl (1.1 eq) while maintaining temperature
. The reaction is exothermic. -
Monitoring: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The intermediate N-(4-acetylphenyl)methanesulfonamide will form.
-
Benzylation (In-situ): Once mesylation is complete, add
(2.5 eq) and Benzyl Bromide (1.2 eq) directly to the reaction mixture (solvent switch to DMF or Acetone may be required if using inorganic base; alternatively, use phase transfer catalysis).-
Optimization: For highest purity, isolate the mesylated intermediate first, then benzylate in Acetone/Reflux with
.
-
-
Workup: Quench with water. Extract with Ethyl Acetate.[2][3][4] Wash organic layer with 1N HCl (to remove pyridine), then Brine.
-
Purification: Recrystallize from Ethanol/Hexane to yield Intermediate A as a white/off-white solid.
Quality Control Criteria:
-
HPLC: >98% purity.[4]
-
1H NMR (CDCl3): Look for the disappearance of the broad -NH singlet (approx 9-10 ppm) and appearance of the benzylic methylene singlet (
, approx 4.8 ppm).
Protocol B: Downstream Application (Alpha-Bromination)
This step demonstrates the stability of the N-benzyl group while modifying the acetyl handle to create a linker for amine coupling (common in Dofetilide synthesis).
Reagents:
-
Intermediate A (1.0 eq)[1]
-
Phenyltrimethylammonium tribromide (PTAB) or
(1.0 eq) -
THF/Ethanol (1:1)
Methodology:
-
Dissolve Intermediate A in THF.
-
Add PTAB portion-wise at
. -
Stir at RT for 2 hours. The solution will decolorize as bromine is consumed.
-
Result: Formation of the
-bromo ketone ( ).-
Note: Without the N-benzyl protection, the free sulfonamide nitrogen could attack the
-bromo ketone intermolecularly or intramolecularly, leading to complex mixtures.
-
-
Quench: Add aqueous sodium bicarbonate. Extract and use immediately in the next coupling step (unstable intermediate).
Protocol C: Deprotection (Final Step)
Restoring the active sulfonamide pharmacophore after the molecule is fully assembled.
Methodology:
-
Dissolve the coupled product in Methanol or Ethanol.
-
Add 10% Pd/C catalyst (10 wt% loading).
-
Apply Hydrogen atmosphere (balloon pressure or 1-3 bar in a Parr shaker).
-
Stir at RT or
for 6-12 hours. -
Filtration: Filter through Celite to remove catalyst.
-
Concentration: Evaporate solvent to yield the final bioactive sulfonamide.
Mechanism of Action & Troubleshooting
Why this works: The pKa Shift
-
Aniline: Basic (
). -
Sulfonamide: Acidic (
). -
N-Benzyl Sulfonamide: Non-basic, Non-acidic (Neutral).
-
By removing the acidic proton, we prevent deprotonation by bases used in alkylation (e.g.,
, NaH). -
By sterically hindering the nitrogen with a benzyl group, we prevent it from acting as a nucleophile.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Benzylation | Poor nucleophilicity of sulfonamide anion. | Use a stronger base (NaH) in DMF, or add catalytic KI (Finkelstein condition) to activate Benzyl Bromide. |
| Over-Bromination (Protocol B) | Excess Bromine or high temp. | Strictly control stoichiometry (0.95 eq of |
| Incomplete Deprotection | Catalyst poisoning. | Ensure the starting material is free of Sulfur/Thiol impurities (other than the sulfonamide). Increase |
References
- Sulfonamide Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2012). Greene's Protective Groups in Organic Synthesis. Wiley. (General reference for N-benzyl stability).
-
Dofetilide Intermediate Synthesis: Rajan, S. T., et al. (2022).[5] "Process for the preparation of Dofetilide intermediates." Technical Disclosure Commons. Available at: [Link][5]
-
Sulfonamide Crystallography & Synthesis: Kobkeatthawin, T., et al. (2018).[6] "Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide."[6] Crystallography Reports. Available at: [Link]
-
N-Benzyl Sulfonamide Methodology: Ngassa, F. N., et al. (2020).[7] "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry.[7] Available at: [Link][7]
Sources
- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN1453267A - New Dofetilide preparing method - Google Patents [patents.google.com]
- 4. CN108164429A - The preparation method of Dofetilide intermediate - Google Patents [patents.google.com]
- 5. "Process for the preparation of Dofetilide intermediates" by Srinivasan Thirumalai Rajan, Muppa Kishore Kumar, Mummadi Venkatesh, Bommidi Ramakrishna, Yallannagari Bhaskar Reddy; R&D Center, MSN Laboratories Private Limited; Hyderabad, India. [tdcommons.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for In Vitro Antibacterial Assays of Sulfonamide Derivatives
Introduction
Sulfonamides, or "sulfa drugs," represent a cornerstone in the history of antimicrobial chemotherapy. As the first broadly effective systemic antibacterial agents, their discovery revolutionized medicine and paved the way for the modern antibiotic era.[1] These synthetic bacteriostatic antibiotics continue to be relevant in clinical and veterinary medicine for treating a variety of bacterial infections, including urinary tract infections and pneumonia.[2][3] The enduring utility and the continuous development of new sulfonamide derivatives necessitate robust, standardized, and reproducible in vitro methods to accurately assess their antibacterial potency.
This comprehensive guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals engaged in the evaluation of sulfonamide derivatives. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical experimental choices, outlines self-validating quality control measures, and offers a framework for the accurate interpretation of results. The protocols described herein are grounded in internationally recognized standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable across different laboratories.[4][5]
The Scientific Foundation: Mechanism of Action and Resistance
A thorough understanding of how sulfonamides work and how bacteria evade their effects is critical for designing meaningful experiments and interpreting their outcomes.
Mechanism of Action: Competitive Inhibition of Folate Synthesis
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (folate) synthesis pathway.[1][6][7]
-
The Target Pathway: Unlike humans, who obtain folate (Vitamin B9) from their diet, most bacteria must synthesize it de novo.[1][8][9] This metabolic pathway is essential for the production of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[10]
-
Structural Mimicry: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[3][10] This structural similarity allows them to bind to the active site of DHPS, competitively blocking PABA from binding.
-
Bacteriostatic Effect: By halting the production of dihydropteroic acid, a precursor to folic acid, sulfonamides effectively shut down the synthesis of essential nucleic acids and proteins. This action does not directly kill the bacteria but prevents their growth and replication, an effect known as bacteriostasis.[2][8][9] The host's immune system is then typically able to clear the static bacterial population.
.dot graph TD { rankdir="LR"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} .end Caption: Sulfonamides competitively inhibit the DHPS enzyme, blocking bacterial folic acid synthesis.
Bacterial Mechanisms of Resistance
The clinical efficacy of sulfonamides has been challenged by the evolution of bacterial resistance. Key mechanisms include:
-
Alterations in the Target Enzyme: The most common form of resistance involves mutations in the bacterial folP gene, which encodes the DHPS enzyme.[6][10][11] These mutations result in an altered DHPS that has a lower affinity for sulfonamides while retaining its ability to bind PABA.
-
Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide-resistant DHPS genes (sul1, sul2, sul3).[6][12] These genes produce an alternative DHPS enzyme that is insensitive to the drug.[6][11]
-
Metabolic Bypass: Some bacteria can develop or utilize alternative metabolic pathways to produce the necessary components for survival, bypassing the need for the folate pathway altogether.
-
Increased PABA Production: Certain resistant strains can overproduce the natural substrate, PABA, which outcompetes the sulfonamide inhibitor at the DHPS active site.[10]
-
Reduced Permeability/Active Efflux: Changes in the bacterial cell membrane can reduce the uptake of sulfonamides, or bacteria may acquire efflux pumps that actively transport the drug out of the cell before it can reach its target.[10]
Core Principles for Sulfonamide Assays
Standardization is the bedrock of reliable antimicrobial susceptibility testing. Adherence to established guidelines from bodies like CLSI and EUCAST is paramount.[5][13][14][15]
Critical Terminology
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] This is the most common metric for determining the potency of a new compound.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. An MBC is determined by subculturing from MIC tubes that show no growth.
-
Bacteriostatic vs. Bactericidal: A bacteriostatic agent inhibits bacterial growth (MIC is observable, but MBC is much higher), while a bactericidal agent actively kills bacteria.[17][18] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
Special Considerations for Sulfonamides
Testing sulfonamides requires specific attention to the composition of the growth medium to avoid erroneous results.
-
Thymidine Interference: The primary challenge in sulfonamide testing is the presence of thymidine in standard microbiological media.[19] If present, bacteria can utilize this exogenous thymidine, bypassing the need for folic acid synthesis and rendering the sulfonamide ineffective in vitro, leading to falsely high MIC values.[19][20]
-
Recommended Media: For this reason, Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) are the recommended media for routine susceptibility testing of most bacteria.[16][21] These media are specifically formulated to have low levels of thymidine and other sulfonamide inhibitors.[21]
-
Lysed Horse Blood: For testing fastidious organisms that require supplemented media, the addition of lysed horse blood is often necessary.[20] Lysed horse blood contains the enzyme thymidine phosphorylase , which degrades any residual thymidine in the medium, thereby eliminating the interference.[19][20]
Standardized Assay Protocols
The following protocols represent the gold-standard methods for evaluating the in vitro antibacterial activity of sulfonamide derivatives.
Protocol 1: Broth Microdilution for MIC Determination
This method is considered the international standard for quantitative MIC testing and is highly amenable to automation and high-throughput screening.[22]
.dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} .end Caption: Workflow for the Broth Microdilution MIC Assay.
Principle: A standardized bacterial inoculum is challenged with serially diluted concentrations of the sulfonamide derivative in a 96-well microtiter plate. The MIC is determined visually as the lowest drug concentration that inhibits bacterial growth, indicated by the absence of turbidity.
Materials:
-
Sulfonamide derivative stock solution (e.g., 1000 µg/mL in a suitable solvent like DMSO).[23]
-
96-well, sterile, flat-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test organism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Multichannel pipette.
-
Incubator (35-37°C).
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 in each row of the microtiter plate.
-
Compound Dilution: Add 100 µL of the sulfonamide stock solution (appropriately diluted to twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves 50 µL in each well (wells 1-10) with serially diluted compound.
-
Controls: Well 11 will serve as the positive growth control (no drug), and well 12 will be the sterility control (no bacteria). Add 50 µL of CAMHB to well 11. Well 12 contains only the 50 µL of CAMHB from step 1.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Final Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This is the working inoculum.
-
Inoculation: Using a multichannel pipette, add 50 µL of the working inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[16]
-
Result Interpretation: Following incubation, examine the plate visually. The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible turbidity (button of cells at the bottom). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation: Example 96-Well Plate Layout
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| [Drug] µg/mL | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0 | 0 |
| Growth | - | - | - | - | + | + | + | + | + | + | + | - |
| Interpretation | Clear | Clear | Clear | Clear | Turbid | Turbid | Turbid | Turbid | Turbid | Turbid | Turbid | Clear |
| In this example, the MIC is 16 µg/mL. |
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a widely used, simple, and cost-effective method for preliminary screening of antibacterial activity and is standardized by CLSI document M02.[13]
Principle: A paper disk impregnated with a known concentration of the sulfonamide derivative is placed on an MHA plate uniformly inoculated with the test bacterium.[21] The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will form around the disk. The diameter of this zone is inversely proportional to the MIC.[21]
Materials:
-
Sterile 6 mm paper disks.
-
Known concentration of sulfonamide derivative solution.
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm).
-
Test organism and 0.5 McFarland standard preparation materials.
-
Sterile cotton swabs.
-
Forceps.
-
Ruler or caliper for measuring zone diameters.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.
-
Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Disk Application: Aseptically apply the sulfonamide-impregnated disks to the surface of the agar using sterile forceps.[21] Press down gently to ensure complete contact with the agar. Space disks far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones.[21]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[16]
-
Result Interpretation: Measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm). Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoint tables provided by CLSI or EUCAST.[15] For novel derivatives, the zone diameter provides a semi-quantitative measure of activity.
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay provides critical information on whether a compound is bacteriostatic or bactericidal by measuring the rate of bacterial killing over time.[17][24][25]
Principle: A standardized bacterial inoculum is added to broth containing the sulfonamide derivative at various concentrations (typically multiples of the MIC). Aliquots are removed at specific time points, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL).[16][17]
Materials:
-
All materials for broth microdilution.
-
Sterile glass culture tubes or flasks.
-
Shaking incubator.
-
MHA plates for colony counting.
-
Sterile saline or PBS for serial dilutions.
Step-by-Step Methodology:
-
Preparation: Determine the MIC of the sulfonamide derivative against the test organism beforehand. Prepare tubes of CAMHB containing the derivative at concentrations such as 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.[16]
-
Inoculum Preparation: Prepare a starting inoculum as described in the broth microdilution protocol, aiming for a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test tubes.[16]
-
Time Zero (T₀) Sampling: Immediately after adding the inoculum to the tubes, vortex and remove a 100 µL aliquot from each tube. This is the T₀ sample.
-
Serial Dilution and Plating: Perform a 10-fold serial dilution of the T₀ aliquot in sterile saline. Plate 100 µL from appropriate dilutions (e.g., 10⁻³, 10⁻⁴) onto MHA plates to obtain countable colonies (30-300 CFU).
-
Incubation: Place the culture tubes in a shaking incubator at 37°C.
-
Subsequent Sampling: Repeat the sampling, dilution, and plating process at subsequent time points, such as 1, 2, 4, 8, and 24 hours.[17]
-
Colony Counting: After incubating the MHA plates for 18-24 hours, count the colonies and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
Data Presentation: Example Time-Kill Assay Data
| Time (hr) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 |
| 2 | 6.85 | 5.45 | 4.88 |
| 4 | 7.91 | 5.21 | 3.95 |
| 8 | 8.84 | 5.15 | 2.51 |
| 24 | 9.10 | 4.98 | <2.00 |
In this hypothetical example, the 4x MIC concentration achieves a >3-log₁₀ reduction by 8 hours, demonstrating bactericidal activity.
Quality Control and Best Practices
To ensure the trustworthiness and validity of results, a robust quality control system is non-negotiable.
-
Reference Strains: Always include well-characterized quality control (QC) strains in each assay run. Recommended strains include E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853.[20] The results for these strains must fall within the acceptable ranges published by CLSI or EUCAST.[26]
-
Growth and Sterility Controls: As described in the protocols, every experiment must include a positive control for bacterial growth (no drug) and a negative control for media sterility (no bacteria).
-
Inoculum Standardization: The most critical variable is the inoculum density. Always use a freshly prepared suspension adjusted to a 0.5 McFarland standard.
-
Media Verification: Each new lot of MHA or CAMHB should be tested with QC strains to ensure it supports appropriate growth and yields expected results for sulfonamides.
-
Compound Handling: Prepare fresh dilutions of the sulfonamide derivatives for each experiment. If using DMSO as a solvent, ensure the final concentration in the assay does not exceed levels that could inhibit bacterial growth (typically <1%).
Conclusion
The in vitro evaluation of sulfonamide derivatives is a critical step in antimicrobial drug discovery and development. By employing standardized protocols such as broth microdilution, disk diffusion, and time-kill kinetics, researchers can generate accurate and reproducible data on the potency and activity spectrum of novel compounds. Special attention to media composition to avoid thymidine interference is paramount for obtaining biologically relevant results. Adherence to the principles of quality control, including the use of reference strains and appropriate controls, ensures the scientific integrity of the findings. This guide provides the foundational knowledge and detailed methodologies to empower researchers to confidently assess the antibacterial potential of the next generation of sulfonamide agents.
References
-
Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved from [Link]
-
Anand, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Retrieved from [Link]
-
Sulfonamides Resistance Genes. (n.d.). Rupa Health. Retrieved from [Link]
-
SULPHONAMIDES. (n.d.). MES's College of Pharmacy, Sonai. Retrieved from [Link]
-
Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
-
Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]
-
Sulfonamides: Mechanism & Resistance. (n.d.). Dalvoy. Retrieved from [Link]
-
Bennett, J. V., et al. (1972). Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides. (1978). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
Huovinen, P., et al. (2000). Sulfonamide resistance: mechanisms and trends. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Retrieved from [Link]
-
Time-kill studies – including synergy time-kill studies. (n.d.). GARDP Revive. Retrieved from [Link]
-
Wise, E. M., & Abou-Donia, M. M. (1975). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Ahmad, S., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis. (1972). ASM Journals. Retrieved from [Link]
-
Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]
-
Wiegand, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. Retrieved from [Link]
-
Then, R. L. (1982). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure. Current Microbiology. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. Retrieved from [Link]
-
Varghese, D., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus. Retrieved from [Link]
-
CLSI M100-Ed34. (2024). CLSI. Retrieved from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2026). FDA. Retrieved from [Link]
-
Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]
-
EUCAST Home. (n.d.). EUCAST. Retrieved from [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). EUCAST. Retrieved from [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. Retrieved from [Link]
-
Al-Dies, A. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. Retrieved from [Link]
-
Krumwiede, K., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. Retrieved from [Link]
-
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. (2025). ResearchGate. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]
-
A Rapid Multi-Residue Method for the Determination of Sulfonamide And β-Lactam Residues in Bovine Milk. (n.d.). Waters Corporation. Retrieved from [Link]
-
da Silva, R. G., et al. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mespharmacy.org [mespharmacy.org]
- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. Sulfonamides: Mechanism & Resistance | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017 [dalvoy.com]
- 11. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 15. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. szu.gov.cz [szu.gov.cz]
Troubleshooting & Optimization
Technical Support Center: Improving N-Alkylation Yield in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-alkylation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the N-alkylation of sulfonamides.
Q1: Why is the N-H bond in a sulfonamide acidic, and how does this affect alkylation?
The N-H proton of a primary or secondary sulfonamide is surprisingly acidic (pKa ≈ 10-11) due to the powerful electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). This group stabilizes the resulting conjugate base (the sulfonamide anion) through resonance. This acidity is a double-edged sword: it facilitates deprotonation to form the nucleophilic anion required for alkylation, but it also means that relatively mild bases can be used. The choice of base is critical and must be matched to the reactivity of the alkylating agent and the stability of the starting materials.
Q2: What are the most common methods for N-alkylation of sulfonamides?
There are several established methods, each with its own advantages and disadvantages:
-
Williamson-type Synthesis: This is the most traditional approach, involving the reaction of a deprotonated sulfonamide with an alkyl halide (or sulfonate). It is straightforward but can be limited by the reactivity of the alkylating agent and potential side reactions.[1]
-
Mitsunobu Reaction: This reaction allows for the alkylation of sulfonamides using an alcohol. It proceeds with an inversion of stereochemistry at the alcohol's carbon center and is known for its mild conditions.[2][3][4] However, it generates stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[2]
-
"Borrowing Hydrogen" or "Hydrogen Transfer" Catalysis: These are greener, more atom-economical methods that use alcohols as alkylating agents.[5][6] Catalytic systems, often based on metals like iridium, manganese, or copper, temporarily "borrow" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the sulfonamide.[6][7][8] The catalyst then returns the hydrogen to reduce the resulting imine, regenerating the catalyst and producing water as the only byproduct.[6]
Q3: How do I choose the right base for my reaction?
The choice of base is paramount and depends on several factors, including the pKa of the sulfonamide, the nature of the alkylating agent, and the solvent.
-
For simple alkyl halides: A moderately strong, non-nucleophilic base is often preferred to ensure complete deprotonation without competing in the alkylation. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are common choices.
-
For base-sensitive substrates or alkylating agents: Milder bases like K₂CO₃ are often sufficient and can prevent degradation.[7]
-
For less reactive systems: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary to drive the reaction to completion.[6][8] However, caution is advised as these can promote side reactions.
The following diagram provides a decision-making framework for base selection.
Caption: A decision tree for selecting an appropriate base.
Q4: What is the role of the solvent?
The solvent plays a crucial role in solvating the ions, influencing the nucleophilicity of the sulfonamide anion, and determining the reaction temperature. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used because they effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the sulfonamide anion, thus enhancing its nucleophilicity. However, be aware that solvents like DMF can decompose at high temperatures, potentially generating amine byproducts that can complicate the reaction.[9]
| Solvent | Dielectric Constant (20°C) | Type | Common Use Case |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | General purpose, good for dissolving a wide range of substrates. |
| Dimethyl sulfoxide (DMSO) | 47.2 | Polar Aprotic | Excellent solvating power, useful for difficult reactions. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good alternative to DMF, often easier to remove under vacuum. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Less polar, often used in Mitsunobu reactions.[10] |
| Toluene | 2.4 | Nonpolar | Used in higher temperature reactions, sometimes under thermal conditions without a catalyst.[11] |
Troubleshooting Guide
Even with a well-designed protocol, experiments can yield unexpected results. This section addresses specific issues you might encounter.
Caption: A general workflow for troubleshooting common N-alkylation issues.
Issue 1: Low or No Conversion; Starting Material Recovered
-
Possible Cause A: Incomplete Deprotonation. Your base may not be strong enough to fully deprotonate the sulfonamide N-H. This is common with electron-withdrawing groups on the sulfonamide that can further acidify the proton, or with sterically hindered substrates.
-
Solution: Switch to a stronger base. If you are using K₂CO₃, consider moving to DBU or NaH. Also, ensure your reagents and solvent are anhydrous, as water can quench the base.
-
-
Possible Cause B: Poor Leaving Group on the Alkylating Agent. The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be too slow.
-
Solution: Switch to the corresponding alkyl bromide or iodide. Alternatively, if starting from an alcohol, convert it to a better leaving group, such as a tosylate or mesylate, before reaction with the sulfonamide anion.
-
-
Possible Cause C: Steric Hindrance. If either the sulfonamide or the alkylating agent is sterically bulky, the Sₙ2 reaction can be significantly slowed.[11] N-substituted sulfonamides, for example, are often less reactive than their primary counterparts.[11]
-
Solution: Increase the reaction temperature and/or time. If the reaction still fails, a different synthetic approach, such as the Mitsunobu reaction, might be necessary.
-
Issue 2: Formation of an O-Alkylated Byproduct
-
Possible Cause: Ambident Nucleophile Behavior. The sulfonamide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. Alkylation can occur at either atom. O-alkylation is favored by "hard" electrophiles and conditions that favor a "free" anion (e.g., highly polar, coordinating solvents).[12][13]
-
Solution 1: Modify the Alkylating Agent. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen center is "softer" than the oxygen. Using an alkylating agent with a "softer" leaving group, like an alkyl iodide, will favor N-alkylation.[12]
-
Solution 2: Change the Solvent. Switching to a less polar solvent can promote ion-pairing between the sulfonamide anion and the base's counter-ion. This association can sterically block the oxygen atoms, favoring attack at the nitrogen.
-
Solution 3: Change the Base's Counter-ion. Cations that coordinate more strongly to the oxygen atoms (like Li⁺ or Na⁺) can favor N-alkylation compared to larger, "freer" cations like Cs⁺.[9]
-
Issue 3: Formation of a Di-alkylated Product
-
Possible Cause: Deprotonation and Alkylation of the Mono-alkylated Product. If the newly formed N-alkyl sulfonamide still possesses an N-H bond (i.e., you started with a primary sulfonamide), it can be deprotonated and alkylated a second time. This is more likely if an excess of the base and alkylating agent is used.
-
Solution: Use stoichiometric amounts of the alkylating agent (1.0 to 1.1 equivalents). Consider the slow addition of the alkylating agent to the reaction mixture to maintain its low concentration, thus disfavoring the second alkylation. If the problem persists, a more sterically hindered sulfonamide protecting group might be required.
-
Issue 4: Difficulty with Mitsunobu Reaction Purification
-
Possible Cause: Stoichiometric Byproducts. The Mitsunobu reaction is notorious for producing triphenylphosphine oxide (TPPO) and a dialkyl hydrazine-dicarboxylate byproduct, which can be difficult to separate from the desired product, especially if they have similar polarities.[2]
-
Solution 1: Modified Reagents. Use resin-bound triphenylphosphine. After the reaction, the polymer-supported phosphine oxide can be removed by simple filtration.[4]
-
Solution 2: Optimized Workup/Purification. TPPO can sometimes be crashed out of nonpolar solvents like diethyl ether or hexanes. For the hydrazine byproduct, an acidic wash can sometimes help in its removal.
-
Solution 3: Alternative Azodicarboxylates. Using di-tert-butyl azodicarboxylate (DBAD) instead of the more common DEAD or DIAD can be advantageous. The resulting hydrazine byproduct can be removed by treatment with trifluoroacetic acid (TFA).[4]
-
Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide
This protocol provides a general starting point. Molar equivalents, temperature, and reaction time should be optimized for your specific substrates.
Materials:
-
Sulfonamide (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the sulfonamide (1.0 equiv) and finely powdered K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the sulfonamide.
-
Reagent Addition: Add the alkyl halide (1.1 equiv) to the stirring suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (a starting point of 60-80 °C is common) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or recrystallization to obtain the pure N-alkylated sulfonamide.
This guide provides a foundation for tackling N-alkylation reactions. Remember that every substrate is unique, and empirical optimization based on sound chemical principles is the key to success.
References
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
-
Organic Letters. (2024). Copper-Catalyzed Sulfur Alkylation of Sulfenamides with N-Sulfonylhydrazones. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. organic-chemistry.org. [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]
-
Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. ResearchGate. [Link]
-
Chen, J., et al. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry – An Asian Journal. [Link]
-
ChemistrySelect. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Wiley Online Library. [Link]
-
Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]
-
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. acs.org. [Link]
-
The Royal Society of Chemistry. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations. rsc.org. [Link]
-
ResearchGate. (n.d.). Catalytic Mitsunobu Reactions: A Critical Analysis of the Current State-of-the-Art. ResearchGate. [Link]
-
chemeurope.com. (n.d.). Mitsunobu reaction. chemeurope.com. [Link]
-
Penn State Research Database. (1989). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. research.com. [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. springer.com. [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. frontiersrj.com. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. ResearchGate. [Link]
-
Reddit. (2016). Help with N-Alkylation gone wrong. reddit.com. [Link]
Sources
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu_reaction [chemeurope.com]
- 5. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 6. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ionike.com [ionike.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide
Topic: Recrystallization Protocol & Troubleshooting Compound: N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (Dofetilide Intermediate) Cas No: [Implied Context: Dofetilide Intermediate Synthesis] Audience: Process Chemists, R&D Scientists, Drug Development Professionals
Core Technical Directive
This guide addresses the purification of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide , a critical intermediate in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide). High purity (>98%) is essential here to prevent the carryover of alkylating agents (benzyl halides) or unreacted sulfonamides into downstream API synthesis steps.
The primary purification method is recrystallization .[1] While column chromatography is possible, recrystallization is preferred for scalability and cost-efficiency in process chemistry.
Quick Reference: Physicochemical Profile
| Parameter | Description |
| Primary Functional Groups | Sulfonamide ( |
| Polarity | Moderate. The sulfonamide nitrogen is capped (tertiary), reducing H-bond donation capability compared to the starting material. |
| Solubility Profile | High: DCM, Acetone, DMF, DMSO.Moderate (Hot): Ethanol, Acetonitrile, Ethyl Acetate.Low (Cold): Water, Hexanes/Heptane, Cold Ethanol. |
| Common Impurities | 1. N-(4-acetylphenyl)methanesulfonamide (Unreacted Starting Material)2. Benzyl halides (Alkylating agent)3. Inorganic salts (e.g., |
Frequently Asked Questions (Troubleshooting)
Q1: Which solvent system should I use?
Recommendation: Ethanol (95% or Absolute) is the standard first-line solvent.
-
Why? The compound exhibits a steep solubility curve in ethanol (soluble at reflux, crystallizes upon cooling).
-
Alternative: If the crude is highly impure or "oils out" in ethanol, use Acetonitrile or an Ethyl Acetate/Heptane (1:2) mixture. Acetonitrile is particularly effective for removing polar sulfonamide byproducts [1, 5].
Q2: My product is "oiling out" instead of crystallizing. How do I fix this?
Cause: The solution temperature is above the "oiling out" limit (liquid-liquid phase separation) before it reaches the crystallization point, or the cooling rate is too fast. Solution:
-
Reheat the mixture until the oil redissolves.
-
Seed the solution with a pure crystal at a temperature just below the boiling point (cloud point).
-
Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate.
-
Agitation: Stir slowly (low RPM). Rapid stirring can induce oiling by creating high shear.
Q3: How do I remove unreacted N-(4-acetylphenyl)methanesulfonamide?
Mechanism: The starting material (secondary sulfonamide) is more acidic and polar than the benzylated product (tertiary sulfonamide). Protocol:
-
Ensure the crude solid is washed thoroughly with Water (to remove salts) and Cold Ethanol (to wash away surface impurities) before recrystallization.
-
If the impurity persists (>5% by HPLC), perform a slurry wash in dilute aqueous NaOH (0.1 M) before recrystallization. The unreacted starting material will deprotonate and dissolve in the aqueous phase, while the benzylated product remains solid. Caution: Test stability on a small scale first.
Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethanol
Materials:
-
Crude N-(4-Acetylphenyl)-N-benzylmethanesulfonamide
-
Solvent: Ethanol (95%)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Workflow:
-
Dissolution:
-
Place crude solid in the flask.
-
Add Ethanol (approx. 5-7 mL per gram of solid). Note: Volume depends on crude purity.
-
Heat to reflux (
) with stirring. -
Checkpoint: If solid does not dissolve completely, add solvent in small increments (1 mL/g) until clear.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble particles (dust, salts) remain at reflux, filter the hot solution through a pre-warmed glass frit or fluted filter paper.
-
Critical: Keep the funnel hot to prevent premature crystallization.
-
-
Crystallization:
-
Isolation:
-
Drying:
-
Dry under vacuum at
until constant weight is achieved.
-
Process Visualization
Figure 1: Purification Workflow
Caption: Step-by-step logic flow for the recrystallization of N-benzyl sulfonamide derivatives.
Figure 2: Impurity Fate Map
Caption: Separation logic showing where specific impurities are rejected during the process.
References
-
BenchChem. (2025).[1] Purification by Recrystallization: N-(4-acetylphenyl)sulfonylacetamide protocols. Retrieved from BenchChem Database. Link
-
Pfizer Inc. (1996). Process for the preparation of Dofetilide intermediates. World Intellectual Property Organization, WO 96/06084. Link
-
National Institutes of Health (NIH). (2021). Synthesis of new pyridines with sulfonamide moiety...[6] N-(4-acetylphenyl)-4-methylbenzenesulfonamide synthesis. PMC8010452. Link
-
Organic Syntheses. (1954). N-Benzylacrylamide and general benzylation purification techniques. Org. Synth. 1954, 34, 67. Link
-
MDPI. (2021). Synthesis and Evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. Molbank 2021. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. famu.edu [famu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in N-benzylmethanesulfonamide synthesis
Ticket #MS-404: Low Conversion in N-Benzylmethanesulfonamide Synthesis
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Executive Summary: The "Steric Wall"
You are likely here because your standard sulfonylation protocol (Amine + MsCl + Et₃N in DCM) failed. You observed either unreacted starting material or a complex mixture, despite methanesulfonyl chloride (MsCl) being a small electrophile.
The Root Cause: When synthesizing N-benzylmethanesulfonamides from sterically hindered benzyl amines (e.g., ortho-substituted rings or secondary amines), the reaction struggles due to a mechanistic mismatch.
-
Nucleophilic Drag: Bulky substituents near the nitrogen (steric hindrance) prevent the amine from attacking the sulfur atom in a direct
fashion. -
The Sulfene Duality: MsCl is unique. It can react via direct displacement (
) OR via an elimination-addition pathway involving a Sulfene ( ) intermediate. Understanding and exploiting this switch is the key to overcoming steric barriers.
Mechanistic Insight: The "Sulfene" Shortcut
To force the reaction with hindered amines, you must stop thinking about
-
Standard (
): Slow and blocked by steric bulk.[1] -
Sulfene Pathway: Base removes the acidic
-proton of MsCl, eliminating HCl to form Sulfene.[2] Sulfene is a planar, highly reactive electrophile that is much easier for a hindered amine to attack than the tetrahedral sulfonyl chloride.
Visualizing the Pathway (Graphviz)
Caption: The Sulfene pathway bypasses the steric crowding of the SN2 transition state by generating a planar, hyper-reactive intermediate.
Protocol Database: Validated Solutions
Choose the protocol that matches your substrate's steric profile.
Method A: The "Sulfene Shuttle" (Moderate Hindrance)
Best for: ortho-substituted benzyl amines (primary) or moderately hindered secondary amines.
The Logic: We use Triethylamine (Et₃N) or DIPEA to deliberately generate sulfene. We perform the reaction at low temperature initially to control the sulfene's reactivity, preventing it from polymerizing before the slow amine can trap it.
Protocol:
-
Dissolve: 1.0 equiv of hindered amine in anhydrous DCM (0.2 M concentration).
-
Base: Add 1.5 - 2.0 equiv of Et₃N (Triethylamine). Note: DIPEA is bulkier and may generate sulfene slower, which can actually be beneficial for very slow amines.
-
Cool: Cool the mixture to -10°C to 0°C .
-
Addition: Add 1.2 equiv of MsCl dropwise over 15 minutes.
-
Why? Slow addition keeps the concentration of free sulfene low, forcing it to react with the amine rather than dimerizing.
-
-
Warm: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Add saturated NaHCO₃.
Method B: The "Catalytic Boost" (High Hindrance)
Best for: Electron-deficient amines or significant steric bulk where Method A stalls.
The Logic: DMAP (4-Dimethylaminopyridine) acts as a "nucleophilic shuttle." It attacks the sulfonyl center (or sulfene) to form a highly reactive N-sulfonylpyridinium salt. This salt is a "hot" electrophile that transfers the mesyl group to the hindered amine more effectively than MsCl itself.
Protocol:
-
Dissolve: 1.0 equiv Amine + 2.0 equiv Et₃N in anhydrous DCM.
-
Catalyst: Add 0.1 - 0.2 equiv (10-20 mol%) DMAP .
-
React: Add 1.5 equiv MsCl at 0°C.
-
Heat: If no reaction after 1 hour, heat to reflux (40°C).
-
Warning: Heating increases the risk of MsCl hydrolysis; ensure strict anhydrous conditions.
-
Method C: The "Anionic Hammer" (Extreme Hindrance)
Best for: Secondary amines with massive bulk (e.g., N-isopropyl-2,6-dimethylbenzylamine).
The Logic: If the amine is too sterically hindered to act as a nucleophile, we must turn it into a super-nucleophile by deprotonating it first. The amide anion (
Protocol:
-
Prepare: Dissolve 1.0 equiv amine in anhydrous THF (Not DCM).
-
Deprotonate: Cool to 0°C. Add 1.1 equiv NaH (60% dispersion) or LiHMDS .
-
Wait: Stir for 30 mins at 0°C to ensure H₂ evolution stops (anion formation).
-
Shoot: Add 1.2 equiv MsCl rapidly.
-
Quench: Carefully quench with NH₄Cl solution after 1 hour.
Troubleshooting & FAQs
Decision Matrix: Which Method?
Caption: Workflow to select the appropriate synthetic protocol based on steric severity.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Starting Material Remains | Hydrolysis of MsCl before reaction. | Ensure solvents are anhydrous. MsCl hydrolyzes rapidly with wet Et₃N. |
| Bis-sulfonylation (R-N(Ms)₂) | Primary amine product is acidic and reacts again. | Avoid Method C for primary amines. Use Method A with stoichiometric MsCl (0.95 equiv) or switch to Pyridine as solvent (weaker base prevents deprotonation of product). |
| Purple/Black Reaction | Decomposition of amine or formation of quinone-methides (if phenolic). | Conduct reaction at -78°C or under N₂ atmosphere. Check amine stability.[1] |
| Low Yield (Method A) | Sulfene dimerization (formation of sulfene oligomers). | Dilution is key. Run reaction more dilute (0.05 M) and add MsCl slower. |
Frequently Asked Questions
Q: Can I use Pyridine as the solvent? A: Yes. Pyridine is excellent for preventing bis-sulfonylation in primary amines because it is a weaker base than Et₃N and won't deprotonate the resulting sulfonamide. However, for hindered amines, Pyridine might be too weak to generate the Sulfene intermediate efficiently. If using Pyridine for hindered substrates, add a catalytic amount of DMAP.
Q: I see a new spot on TLC that isn't product or SM. What is it?
A: It is likely the hydrochloride salt of your amine (
Q: Why not just heat it to 100°C? A: MsCl is thermally unstable and will decompose/polymerize at high temperatures in the presence of base. If you must heat, use a sealed tube with THF at 60°C max, or use Method C (Anionic) which works at lower temps.
References
-
King, J. F., et al. (1992).[3] "Mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society, 114(5), 1743–1749.[3]
- Context: Establishes the Sulfene mechanism (E2 elimination) for methanesulfonyl chloride in the presence of bases.
-
BenchChem Technical Support. (2025). "Technical Support Center: Sulfonylation of Primary Amines." BenchChem Knowledge Base.
- Context: Protocols for preventing bis-sulfonyl
-
De Luca, L., & Giacomelli, G. (2008).[4] "An Easy and Handy Synthesis of Sulfonamides." The Journal of Organic Chemistry, 73(10), 3967–3969.
- Context: Microwave and alternative activation methods for difficult sulfonyl
-
Organic Chemistry Portal. "Sulfonamide Synthesis via S-N Coupling."
- Context: General overview of catalytic methods (DMAP, Indium) for sulfonamide synthesis.
Sources
Troubleshooting low purity in sulfonamide coupling reactions
Technical Support Center: Sulfonamide Coupling Optimization
Subject: Troubleshooting Low Purity & Yield in Sulfonyl Chloride-Amine Couplings Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist
Introduction: The "Simple" Reaction That Isn't
The formation of a sulfonamide bond (
This guide provides a systematic diagnostic workflow to identify which of these is compromising your purity and how to resolve it.
Phase 1: Diagnostic Triage
Before altering conditions, identify the impurity profile using LC-MS or
Figure 1: Diagnostic logic for sulfonamide impurities.
Phase 2: Root Cause Analysis & Solutions
Scenario A: The "Wet" Electrophile (Hydrolysis)
Symptom: High presence of sulfonic acid (
Corrective Actions:
-
Reagent Validation: Derivatize a small aliquot of your sulfonyl chloride with excess morpholine. If the NMR shows significant sulfonic acid, the reagent is degraded.
-
The "Dry" Protocol:
-
Use anhydrous DCM or THF.
-
Critical: Do not use "technical grade" bases. Wet triethylamine is a common culprit. Dry your base over KOH or use a fresh bottle.
-
-
Order of Addition: dissolve the amine and base first, then add the sulfonyl chloride (diluted in solvent) dropwise. This ensures the chloride immediately encounters the amine, not ambient moisture [2].
Scenario B: The "Greedy" Amine (Bis-Sulfonylation)
Symptom: Formation of
Optimization Table: Preventing Bis-Sulfonylation
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | 1.0 : 0.9 (Chloride : Amine) | Slight excess of amine ensures chloride is consumed before it can react with the product. |
| Temperature | Lower temp discriminates between the amine (more nucleophilic) and the sulfonamide anion (less nucleophilic). | |
| Base Selection | Pyridine or | Weaker bases reduce the concentration of the sulfonamidate anion compared to TEA/DIPEA. |
| Addition | Slow Dropwise | Keeps the instantaneous concentration of sulfonyl chloride low relative to the amine. |
Scenario C: Sluggish Reactivity (Steric/Electronic Drag)
Symptom: Amine remains unreacted despite excess chloride. Mechanism: Electron-deficient amines (e.g., anilines) or sterically hindered amines (e.g., tert-butyl amines) react slowly.
The DMAP "Double-Edged Sword":
Adding 4-Dimethylaminopyridine (DMAP) creates a highly reactive
-
Pro: Increases rate by
fold. -
Con: High loads of DMAP can complicate purification.
-
Fix: Use catalytic DMAP (5-10 mol%) and ensure an acidic wash during workup to remove it [4].
Phase 3: The "Self-Cleaning" Workup Protocol
A proper workup often eliminates the need for column chromatography. This protocol relies on the distinct
Standard Workup (DCM/Water System):
-
Quench: Add a nucleophile (e.g., dimethylamine or methanol) to consume excess sulfonyl chloride. Wait 15 mins.
-
Acid Wash (Remove Amine/DMAP):
-
Wash organic layer with
(or Citric Acid if product is acid-sensitive). -
Chemistry: Protonates unreacted amine and DMAP, moving them to the aqueous layer.
-
-
Base Wash (Remove Sulfonic Acid):
-
Wash organic layer with Saturated
. -
Chemistry: Deprotonates the sulfonic acid byproduct (
) into water. -
Warning: If your sulfonamide product is highly acidic (e.g., attached to electron-poor rings), it may also extract. Test the aqueous layer pH; if your product is missing, re-acidify the aqueous layer and extract.
-
-
Brine/Dry: Wash with brine, dry over
.
Figure 2: Differential extraction strategy for sulfonamide purification.
Frequently Asked Questions (FAQs)
Q: Why do I see two spots on TLC that are very close together? A: This is often Rotamerism , not impurity. Sulfonamides have a high rotation barrier around the S-N bond.
-
Test: Run the NMR at elevated temperature (
). If the peaks coalesce, it is a single pure compound. If they remain distinct, it is likely the bis-sulfonylated byproduct [5].
Q: My sulfonyl chloride is a solid but smells essentially like HCl. Is it good? A: Likely not. The HCl smell indicates significant hydrolysis.
-
Fix: If you cannot buy fresh, you can try to recrystallize the sulfonyl chloride from dry hexane/toluene, but it is often more cost-effective to purchase a fresh bottle.
Q: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for sluggish anilines.
-
Protocol: Seal tube, DCM or DCE,
for 10-20 mins. Note that high temps increase the risk of hydrolysis if the solvent isn't bone-dry [6].
References
-
BenchChem Technical Support. (2025).[2][3] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.Link
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.Link
-
BenchChem Technical Support. (2025). Sulfonamide Synthesis with Primary Amines: Prevention of Bis-sulfonylation.Link
-
National Institutes of Health (NIH). Synthesis of amide derivatives... using EDC and DMAP. (Demonstrates DMAP catalysis mechanisms applicable to sulfonylation). Link
-
Organic Chemistry Portal. Synthesis of Sulfonamides: Recent Literature and Mechanisms.Link
-
De Luca, L., et al. (2008).[4] Microwave-Assisted Synthesis of Sulfonamides. J. Org.[4][5] Chem. Link
Sources
Technical Support Center: Optimizing Sulfonyl Chloride & Aminoacetophenone Coupling Reactions
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of coupling sulfonyl chlorides with aminoacetophenones. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to optimize your reaction outcomes, ensuring high yield, purity, and reproducibility.
Frequently Asked Questions (FAQs): Core Reaction Principles
This section addresses fundamental questions regarding the sulfonylation of aminoacetophenones, providing the foundational knowledge needed for successful synthesis and troubleshooting.
Q1: What is the fundamental reaction mechanism for the coupling of a sulfonyl chloride with an aminoacetophenone?
A1: The reaction is a classic nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[1] The nitrogen atom of the aminoacetophenone acts as the nucleophile, attacking the sulfur atom. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to form the stable sulfonamide bond.[2] The entire process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent protonation of the starting amine.[3]
Q2: What are the most critical parameters to control for a successful and high-yielding reaction?
A2: Several parameters are crucial for optimizing this coupling reaction. The most critical are:
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride.[4]
-
Base: The choice and amount of base used to scavenge the HCl byproduct.[3]
-
Temperature: The reaction temperature significantly impacts both the reaction rate and the prevalence of side reactions.[4]
-
Rate of Addition: The speed at which the sulfonyl chloride is introduced to the reaction mixture is key to preventing side reactions.[2][4]
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[3][5]
Q3: How do the electronic properties of the substituents on the aminoacetophenone and sulfonyl chloride rings affect reactivity?
A3: The electronic properties of both reactants play a significant role.
-
Aminoacetophenone (Nucleophile): Electron-donating groups on the aromatic ring of the aminoacetophenone increase the nucleophilicity of the amine, generally leading to a faster reaction. Conversely, strong electron-withdrawing groups (like the acetyl group, -COCH₃, already present) decrease the amine's nucleophilicity, potentially slowing the reaction down.[3]
-
Sulfonyl Chloride (Electrophile): Electron-withdrawing groups on the aromatic ring of the sulfonyl chloride make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack, increasing the reaction rate. Electron-donating groups have the opposite effect.[1]
Q4: What are the primary side reactions to be aware of during this synthesis?
A4: The most common side reactions include:
-
Di-sulfonylation: Since aminoacetophenone is a primary amine, it has two N-H bonds. Under certain conditions, particularly with excess sulfonyl chloride or a strong base, the initially formed mono-sulfonamide can be deprotonated and react with a second molecule of sulfonyl chloride.[3][4]
-
Hydrolysis of Sulfonyl Chloride: The presence of water in the solvent or on the glassware will lead to the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[3][5]
-
Reaction with Solvent: If a nucleophilic solvent like an alcohol is used, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester byproduct.[3]
Reaction Mechanism & Troubleshooting Workflow
The following diagrams illustrate the core reaction pathway and a logical workflow for diagnosing and resolving common experimental issues.
Caption: Nucleophilic attack of the amine on the sulfonyl chloride.
Caption: A logical decision tree for troubleshooting low product yield.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the coupling reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Sulfonyl Chloride: The sulfonyl chloride has hydrolyzed to sulfonic acid due to moisture.[3] 2. Low Amine Reactivity: The aminoacetophenone is sterically hindered or electronically deactivated.[3] 3. Incorrect Stoichiometry or Insufficient Base: An improper ratio of reactants or not enough base to neutralize HCl. | 1. Use fresh or newly purified sulfonyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous.[2] 2. Increase the reaction temperature. For particularly unreactive amines, consider using a catalytic amount of a superior nucleophile like 4-dimethylaminopyridine (DMAP).[4] 3. Carefully verify the molar equivalents of all reactants. Use at least one equivalent of base per equivalent of sulfonyl chloride. |
| Significant Di-sulfonylation Product Observed | 1. Incorrect Stoichiometry: An excess of sulfonyl chloride was used. 2. High Concentration of Sulfonyl Chloride: Reagent was added too quickly. 3. Strong Base/High Temperature: Conditions favor deprotonation of the mono-sulfonamide product, which then reacts again.[4] | 1. Use a slight excess of the aminoacetophenone relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of amine).[4] 2. Add the sulfonyl chloride dropwise as a solution over a prolonged period (30-60 minutes) to keep its instantaneous concentration low.[2][4] 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[4] |
| Major Byproduct is a Polar Spot on TLC (Sulfonic Acid) | 1. Water in the Reaction: Presence of moisture in the solvent, reagents, or on glassware.[3] 2. Use of Protic Solvents: Solvents like ethanol or methanol can contain water or react themselves. | 1. Use high-purity anhydrous solvents. Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] 2. Switch to a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[4] |
| Complex Mixture/Difficult Purification | 1. Reaction Run Too Hot or Too Long: This can lead to decomposition or multiple side products. 2. Base Reactivity: Some bases, like pyridine, can sometimes react with the sulfonyl chloride.[2] | 1. Monitor the reaction closely by TLC or LC-MS and stop it once the starting amine is consumed.[2] 2. Add the sulfonyl chloride slowly at a low temperature before allowing the reaction to warm. Consider switching to a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] |
Optimization Strategies & Experimental Protocol
Optimizing Key Reaction Parameters
Careful selection of reagents and conditions is paramount for a successful reaction. The following table summarizes the impact of common bases.
| Base Type | Examples | Characteristics & Impact on Reaction |
| Pyridine-Type Bases | Pyridine, Lutidine | Often used as both base and solvent. Moderately basic. Can sometimes act as a nucleophilic catalyst.[1] |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Strong, non-nucleophilic bases. Commonly used and effective at scavenging HCl. A large excess can sometimes promote di-sulfonylation.[4] |
| Inorganic Bases | K₂CO₃, NaHCO₃ | Weaker bases, often used in biphasic systems or for specific substrates. Can be slower. |
| Nucleophilic Catalysts | 4-Dimethylaminopyridine (DMAP) | Used in catalytic amounts alongside a stoichiometric base (like TEA) to accelerate reactions with unreactive amines.[4] |
Standard Experimental Protocol
This protocol provides a robust starting point for the coupling of an aminoacetophenone with a generic arylsulfonyl chloride.
Materials & Reagents:
-
Aminoacetophenone (1.0 mmol, 1.0 eq)
-
Arylsulfonyl chloride (1.05 mmol, 1.05 eq)
-
Triethylamine (TEA) (1.5 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the aminoacetophenone (1.0 mmol) and anhydrous DCM (5 mL). Stir until fully dissolved.
-
Base Addition: Add triethylamine (1.5 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve the arylsulfonyl chloride (1.05 mmol) in anhydrous DCM (5 mL). Add this solution to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, maintaining the temperature at 0 °C.[2]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-5 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting aminoacetophenone spot is no longer visible.[2]
-
Workup:
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure sulfonamide.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
RSC Advances. (n.d.). Microwave-assisted sulfonylation of amines. Retrieved from
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (2017, September). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC - NIH). (2019, October 2). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. Retrieved from [Link]
-
National Center for Biotechnology Information (NIH). (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H NMR spectrum of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, a molecule of interest in medicinal chemistry.
This document moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles behind the spectral features, a comparison with alternative analytical approaches, and a detailed experimental protocol for obtaining high-quality data.
Deciphering the Molecular Architecture: A Predicted 1H NMR Spectrum
The structure of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide presents a fascinating array of proton environments, each with a characteristic chemical shift and coupling pattern. Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the salient features of its 1H NMR spectrum.
dot graph "molecular_structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
// Nodes for atoms N [label="N", pos="0,0!"]; S [label="S", pos="-1.5,-0.5!"]; O1 [label="O", pos="-2.2,0.2!"]; O2 [label="O", pos="-1.8,-1.5!"]; C_Me_S [label="C", pos="-0.5,-1.5!"]; H_Me_S1 [label="H", pos="-0.2,-2.2!"]; H_Me_S2 [label="H", pos="-0.8,-2.2!"]; H_Me_S3 [label="H", pos="0,-1.8!"];
C_benzyl [label="C", pos="1.5,0!"]; H_benzyl1 [label="H", pos="1.8,0.7!"]; H_benzyl2 [label="H", pos="1.8,-0.7!"]; Aryl_benzyl [label="Aryl (Benzyl)", shape=circle, style=filled, fillcolor="#F1F3F4", pos="3,0!"];
Aryl_acetylphenyl [label="Aryl (Acetylphenyl)", shape=circle, style=filled, fillcolor="#F1F3F4", pos="0,1.5!"]; C_acetyl_aryl [label="C", pos="0,2.5!"]; O_acetyl [label="O", pos="0.8,3!"]; C_Me_acetyl [label="C", pos="-1,3.2!"]; H_Me_acetyl1 [label="H", pos="-1.5,3.9!"]; H_Me_acetyl2 [label="H", pos="-0.5,3.9!"]; H_Me_acetyl3 [label="H", pos="-1.5,2.9!"];
// Edges N -- S; S -- O1 [label=""]; S -- O2 [label=""]; S -- C_Me_S; C_Me_S -- H_Me_S1; C_Me_S -- H_Me_S2; C_Me_S -- H_Me_S3;
N -- C_benzyl; C_benzyl -- H_benzyl1; C_benzyl -- H_benzyl2; C_benzyl -- Aryl_benzyl;
N -- Aryl_acetylphenyl; Aryl_acetylphenyl -- C_acetyl_aryl; C_acetyl_aryl -- O_acetyl; C_acetyl_aryl -- C_Me_acetyl; C_Me_acetyl -- H_Me_acetyl1; C_Me_acetyl -- H_Me_acetyl2; C_Me_acetyl -- H_Me_acetyl3; } Caption: Molecular structure of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a (CH3-SO2) | ~ 2.9 - 3.1 | Singlet (s) | 3H | The methyl protons of the methanesulfonyl group are deshielded by the adjacent electron-withdrawing sulfonyl group, resulting in a downfield shift.[1] |
| b (CH3-CO) | ~ 2.6 | Singlet (s) | 3H | The acetyl methyl protons are adjacent to a carbonyl group, which causes a characteristic downfield shift.[2] |
| c (Ar-CH2-N) | ~ 4.8 - 5.0 | Singlet (s) | 2H | The benzylic protons are significantly deshielded due to their proximity to the electronegative nitrogen atom and the aromatic ring. In many similar N-benzyl compounds, these protons appear as a singlet.[3][4] |
| d (Aromatic, Benzyl) | ~ 7.2 - 7.4 | Multiplet (m) | 5H | The five protons on the unsubstituted benzyl ring will exhibit complex splitting patterns, appearing as a multiplet in a typical aromatic region. |
| e, f (Aromatic, Acetylphenyl) | ~ 7.4 - 8.0 | Doublets (d) | 2H, 2H | The para-substituted acetylphenyl ring will give rise to two distinct doublets. The protons ortho to the electron-withdrawing acetyl group (f) are expected to be further downfield than those ortho to the nitrogen atom (e) due to stronger deshielding.[5] |
Comparative Analysis: Why 1H NMR is the Gold Standard
While other analytical techniques can provide valuable information, 1H NMR offers an unparalleled level of structural detail for a molecule like N-(4-Acetylphenyl)-N-benzylmethanesulfonamide.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. However, it cannot distinguish between isomers and provides limited information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Identifies the presence of functional groups such as the carbonyl (C=O) of the acetyl group and the sulfonyl (S=O) group. However, it does not provide a complete picture of the molecular skeleton.
-
X-ray Crystallography: Offers the most definitive three-dimensional structure. However, it requires a suitable single crystal, which can be challenging to obtain.
1H NMR, in contrast, provides a detailed map of the proton framework of the molecule, revealing crucial information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers through integration.
Experimental Protocol for High-Resolution 1H NMR Analysis
The acquisition of a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.
dot digraph "nmr_workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; "dissolve" [label="Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3)."]; "tms" [label="Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)."]; "transfer" [label="Transfer the solution to a clean, dry 5 mm NMR tube."]; "dissolve" -> "tms" -> "transfer"; }
subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; "instrument" [label="Place the NMR tube in the spectrometer."]; "shimming" [label="Shim the magnetic field to optimize homogeneity."]; "parameters" [label="Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay)."]; "acquire" [label="Acquire the Free Induction Decay (FID)."]; "instrument" -> "shimming" -> "parameters" -> "acquire"; }
subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; "fourier" [label="Apply Fourier Transform to the FID to obtain the spectrum."]; "phase" [label="Phase the spectrum to obtain pure absorption peaks."]; "baseline" [label="Apply baseline correction."]; "integrate" [label="Integrate the peaks to determine relative proton ratios."]; "reference" [label="Reference the spectrum to the TMS peak at 0 ppm."]; "fourier" -> "phase" -> "baseline" -> "integrate" -> "reference"; }
"transfer" -> "instrument" [style=invis]; "acquire" -> "fourier" [style=invis]; } Caption: A streamlined workflow for 1H NMR analysis.
Step-by-Step Methodology:
-
Solvent Selection: Chloroform-d (CDCl3) is a common and suitable solvent for this type of compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Sample Concentration: A concentration of 5-10 mg/mL is generally sufficient for a high-field NMR spectrometer (≥400 MHz).
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR, with its signal defined as 0.0 ppm.[6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve complex multiplets.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.
-
Number of Scans (ns): For a moderately concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing: Standard processing software (e.g., MestReNova, TopSpin) should be used for Fourier transformation, phasing, baseline correction, and integration.
Conclusion and Future Perspectives
The 1H NMR spectrum of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide provides a wealth of structural information that is indispensable for its characterization. By understanding the predicted chemical shifts and coupling patterns, researchers can confidently verify the identity and purity of their synthesized compound. This guide provides a robust framework for the analysis and interpretation of this molecule's NMR spectrum, empowering scientists in their research and development endeavors. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed to provide even more definitive assignments of all proton and carbon signals.
References
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
- Supplementary Information - The Royal Society of Chemistry.
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- methanesulfonyl chloride - Organic Syntheses Procedure.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI.
- 1H NMR Chemical Shift - Oregon State University.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Advanced Characterization of Acetylphenyl Sulfonamides: Crystal Structure, XRD Profiling, and Performance Benchmarking
Executive Summary
This guide provides a technical deep-dive into the solid-state characterization of acetylphenyl sulfonamides , a class of compounds critical in medicinal chemistry for their carbonic anhydrase inhibitory potential and antibacterial activity. Unlike standard sulfonamides, the introduction of an acetylphenyl moiety alters the hydrogen-bonding landscape, significantly impacting crystal packing, solubility, and bioavailability.
This document compares the crystallographic and physicochemical performance of
Crystallographic Architecture & Comparative Analysis
The efficacy of a sulfonamide drug is intrinsically linked to its solid-state arrangement. The "acetylphenyl" modification shifts the crystal packing from the classic two-dimensional sheets seen in sulfanilamide to complex one-dimensional chains or V-shaped conformers.
1.1 Unit Cell & Space Group Comparison
The following table contrasts the crystallographic parameters of a representative acetylphenyl derivative against the standard sulfanilamide polymorphs and its acetylated metabolite.
Table 1: Crystallographic Parameters of Acetylphenyl Sulfonamides vs. Alternatives
| Parameter | Product: | Alternative A: Sulfanilamide ( | Alternative B: |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | |||
| 11.66 | 14.80 | 7.89 | |
| 9.78 | 5.60 | 12.85 | |
| 14.28 | 18.40 | 9.87 | |
| 106.8 | 111.8 | 98.5 | |
| 4 | 4 | 4 | |
| Packing Motif | V-shaped conformation; | 2D Sheets via | Layers; High lattice energy (low solubility) |
| Ref. | [1] | [2] | [3] |
1.2 Structural Causality (Expert Insight)
-
The "V-Shape" Effect: The acetylphenyl derivative adopts a V-shaped conformation with a dihedral angle between rings of ~86°.[1] This prevents the tight, planar stacking seen in Sulfanilamide.
-
Implication: This steric bulk disrupts the robust 2D hydrogen-bonding network of the parent sulfonamide, potentially enhancing dissolution rates despite the increased molecular weight.
-
Metabolite Risk:
-acetylsulfanilamide (Alternative B) packs efficiently with high lattice energy, which directly correlates to its notorious insolubility and risk of crystalluria (kidney stones) in clinical settings.
X-Ray Diffraction (XRD) Profiling
Powder X-Ray Diffraction (PXRD) is the primary tool for distinguishing the desired acetylphenyl product from unreacted starting materials or polymorphic impurities.
2.1 Diagnostic Workflow
The following diagram illustrates the logical workflow for validating the acetylphenyl structure using XRD and distinguishing it from the
Figure 1: Decision logic for XRD phase identification. The unique unit cell dimensions of acetylphenyl derivatives generate distinct low-angle reflections compared to the parent sulfonamide.
2.2 Experimental Protocol: High-Resolution PXRD
To ensure data integrity and reproducibility, follow this self-validating protocol:
-
Sample Preparation:
-
Grind 50 mg of the acetylphenyl sulfonamide crystals using an agate mortar.
-
Critical Step: Pass powder through a 325-mesh sieve to minimize preferred orientation (a common artifact in needle-like sulfonamide crystals).
-
-
Mounting:
-
Back-load the sample into a zero-background silicon holder. This eliminates amorphous scattering from glass slides.
-
-
Data Collection:
-
Instrument: Cu K
radiation ( ). -
Range:
to . -
Step Size:
with a dwell time of 2 seconds/step.
-
-
Validation:
-
Compare the experimental pattern with the calculated pattern from the Single Crystal data (Table 1). The peak positions (
) must match within .
-
Performance Benchmarking: Solubility & Stability
The "Acetylphenyl" modification is often a strategy to modulate the physicochemical properties of the sulfonamide pharmacophore.
3.1 Solubility Profile
Solubility is the rate-limiting step for the bioavailability of Class II/IV drugs.
-
Product (
-Acetylphenyl): Moderate solubility. The V-shaped packing creates "voids" or less efficient packing compared to planar analogs, reducing the lattice energy required for dissolution. -
Alternative (
-Acetyl Metabolite): Very Low solubility. The planar structure allows tight stacking and strong intermolecular hydrogen bonds, leading to high lattice energy. This is the mechanistic cause of crystalluria.
Table 2: Comparative Physicochemical Performance
| Feature | Acetylphenyl Sulfonamide | Implication | |
| H-Bond Donor | 1 (Amide NH) | 1 (Sulfonamide NH) | Product has reduced donor capacity, aiding membrane permeability. |
| Lattice Energy | Moderate | High | Product dissolves easier than the metabolite. |
| Melting Point | 175-177 °C [1] | 215 °C | Lower MP correlates with higher aqueous solubility (General Solubility Equation). |
| Bio-Risk | Low Crystalluria Risk | High Crystalluria Risk | Product is safer for renal clearance profiles. |
3.2 H-Bonding Network Logic
The following diagram explains the structural stability differences based on hydrogen bonding motifs (Graph Set Analysis).
Figure 2: Structural causality of solubility. The acetylphenyl group forces a chain motif (C4) that is energetically easier to break during dissolution compared to the robust dimers (R2,2(8)) of the metabolite.
Experimental Protocol: Single Crystal Growth
To obtain the unit cell data required for the comparisons above, high-quality single crystals are necessary.
Method: Slow Evaporation (Self-Validating)
-
Solvent Selection: Dissolve 20 mg of the acetylphenyl sulfonamide in 5 mL of Ethanol/Acetone (1:1 v/v) .
-
Why: Pure ethanol often leads to rapid precipitation (microcrystalline powder), while acetone slows nucleation.
-
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean 20 mL scintillation vial.-
Validation: The solution must be optically clear (no Tyndall effect) to prevent multi-site nucleation.
-
-
Crystallization: Cover the vial with Parafilm and pierce 3-4 small holes with a needle. Store at 20°C in a vibration-free zone.
-
Harvesting: Crystals suitable for SC-XRD (approx.
mm) should appear within 3-5 days.
References
-
Kobkeatthawin, T., Chantrapromma, S., Fun, H. K. (2013). "
-(4-Acetylphenyl)-4-methoxybenzenesulfonamide". Acta Crystallographica Section E, 69(11), o1673. -
O'Yang, H., Baenziger, N. C., Guillory, J. K. (1974). "Physical properties of four polymorphic forms of sulfanilamide". Journal of Pharmaceutical Sciences, 63(1), 145-146.[2]
-
Vree, T. B., et al. (1980).[3] "Determination of the Acetylator Phenotype and Pharmacokinetics of Some Sulphonamides in Man". Clinical Pharmacokinetics, 5, 274–294.[3]
-
Gelbrich, T., et al. (2007). "Systematic investigation of the structural diversity of sulfonamides". CrystEngComm, 9, 1-15.
Sources
Reference Standards for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide: A Technical Comparison Guide
The following guide provides an in-depth technical comparison of reference standard options for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (CAS 110698-70-9). This compound is a critical process-related impurity often associated with the synthesis of sulfonamide-class active pharmaceutical ingredients (APIs), such as sotalol, dofetilide, or coxib derivatives.
This guide is structured to assist analytical scientists in selecting the appropriate grade of reference material based on the stage of drug development (R&D vs. GMP release) and the analytical technique employed (HPLC-UV vs. LC-MS/MS).
Executive Summary: The Hierarchy of Accuracy
In pharmaceutical impurity profiling, the "truth" of your data is only as good as the reference standard used to calibrate it. For N-(4-Acetylphenyl)-N-benzylmethanesulfonamide , a secondary sulfonamide impurity, the choice of standard impacts the accuracy of quantitation, particularly when determining response factors (RF) relative to the API.
This guide compares three distinct classes of reference materials:
-
ISO 17034 Certified Reference Materials (CRMs): The metrological gold standard.
-
Commercial Analytical Standards (Secondary): The industry workhorse for routine QC.
-
In-House Synthesized Materials (Research Grade): High-risk, high-maintenance alternatives.
Technical Context: The Impurity and Its Origin
To understand the stability and solubility challenges of this standard, one must understand its chemical origin. This impurity typically arises during the sulfonylation of 4-aminoacetophenone or via the inadvertent benzylation of the sulfonamide nitrogen.
Impurity Genesis Pathway
The following diagram illustrates the formation of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (Impurity B) as a side-reaction product during API synthesis.
Figure 1: Mechanistic origin of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide. The presence of benzyl halides in the reaction matrix can alkylate the sulfonamide nitrogen, creating this lipophilic impurity.
Comparative Analysis of Reference Standard Options
Option A: ISO 17034 Certified Reference Material (CRM)
-
Best For: Method Validation (ICH Q2), Calculating Relative Response Factors (RRF), and dispute resolution.
-
Performance Profile:
-
Traceability: NIST or SI-traceable.
-
Uncertainty: Explicitly stated (e.g., 99.5% ± 0.3%). Includes uncertainty from homogeneity, stability, and characterization.
-
Water Content: Determined by Karl Fischer (essential for sulfonamides which can be hygroscopic).
-
-
The "Hidden" Advantage: CRMs account for mass balance. A 99% pure standard by HPLC area % might only be 95% pure by mass if it contains salts or residual solvents. CRMs correct for this.
Option B: Commercial Analytical Standard (Secondary)
-
Best For: Routine Batch Release, Stability Testing.
-
Performance Profile:
-
Purity: Typically >98% by HPLC.
-
Identity: Confirmed by 1H-NMR and MS.
-
Limitation: Often lacks a detailed uncertainty budget. The "Assay" value may be "as is" rather than "dried basis," introducing a potential 1-5% error in quantitation if the powder is hygroscopic.
-
Option C: In-House Synthesized Standard
-
Best For: Early R&D, Qualitative Marker Identification.
-
Performance Profile:
-
Risk: High. Requires extensive internal characterization (qNMR, TGA, ROI).
-
Stability: Unknown. Without long-term stability data, the potency may drift, leading to "false failures" in QC testing.
-
Summary of Performance Metrics
| Feature | ISO 17034 CRM | Analytical Standard | In-House / Research Grade |
| Assay Accuracy | High (Mass Balance) | Moderate (Chromatographic Purity) | Low (Variable) |
| Traceability | SI / NIST | Vendor Lot | None |
| Uncertainty Budget | Yes (± %) | No | No |
| Acceptance in GMP | Gold Standard | Accepted (with verification) | Requires Full Qualification |
| Cost | $ (High Labor) |
Experimental Validation Protocols
To objectively compare these standards, the following protocols ensure scientific integrity.
Protocol 1: Relative Response Factor (RRF) Determination
The RRF is the most critical metric. If your standard is impure (e.g., contains 10% water/solvent), your RRF calculation will be skewed, leading to permanent systematic error in all future batch releases.
Workflow:
-
Preparation: Prepare equimolar solutions (0.05 mg/mL) of the API and the N-(4-Acetylphenyl)-N-benzylmethanesulfonamide standard.
-
Solvent: Use Acetonitrile:Water (50:50) as diluent. Sulfonamides exhibit poor solubility in pure water.
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
-
Calculation:
Note: Use the "As-is" weight for the standard only if the Certificate of Analysis (CoA) explicitly states the purity is on an "as-is" basis. Otherwise, correct for water/solvents.
Protocol 2: Self-Validating Purity Check (The "Cross-Over" Test)
If you are switching from a Vendor A standard to a Vendor B standard, perform this bridge study:
-
Prepare stock solutions of both standards independently.
-
Inject Standard A as the "Sample" and quantify it against Standard B as the "Calibrant".
-
Acceptance Criteria: The calculated recovery must be between 98.0% and 102.0%. If not, one standard is compromised (likely due to moisture absorption).
Decision Framework: Selecting the Right Standard
The following decision tree guides the selection process based on regulatory requirements and analytical needs.
Figure 2: Decision matrix for selecting reference standards based on regulatory impact.
Conclusion & Recommendations
For the analysis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide , the physical stability of the reference standard is the primary source of experimental error. The sulfonamide moiety is prone to moisture uptake, and the benzyl group adds lipophilicity that can complicate dissolution in aqueous mobile phases.
Final Recommendations:
-
For Method Validation: Always invest in an ISO 17034 CRM to establish the Relative Response Factor (RRF). This locks in the accuracy of your method.
-
For Routine QC: A high-purity Analytical Standard is sufficient, provided it is stored in a desiccator at -20°C and allowed to equilibrate to room temperature before opening to prevent condensation.
-
Critical Step: Always verify the "Assay" value on the CoA. If it is determined by HPLC Area % only, you must manually correct for water (KF) and residual solvents (GC) to avoid overestimating the impurity content in your drug product.
References
-
United States Pharmacopeia (USP).
-
International Council for Harmonisation (ICH).Guideline Q3A(R2): Impurities in New Drug Substances.
-
LGC Standards.
-
Agilent Technologies.
-
European Medicines Agency (EMA).
Safety Operating Guide
N-(4-Acetylphenyl)-N-benzylmethanesulfonamide proper disposal procedures
The following technical guide details the proper disposal and handling procedures for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (CAS: 110698-70-9). This document is structured for researchers and safety officers requiring immediate, actionable protocols compliant with standard laboratory safety practices (OSHA/EPA).
| Parameter | Critical Information |
| CAS Number | 110698-70-9 |
| Signal Word | WARNING |
| GHS Hazards | H302/H312/H332 (Harmful if swallowed/contact/inhaled)H315/H319 (Causes skin/eye irritation)H410 (Very toxic to aquatic life with long-lasting effects) |
| Required PPE | Nitrile gloves (0.11 mm min), Safety Goggles, Lab Coat, N95 Respirator (if dust is generated).[1] |
| Disposal Stream | Solid Hazardous Waste (Do NOT flush to sewer). |
| Incompatibility | Strong oxidizing agents.[2] |
Chemical Profile & Hazard Identification
Substance Identification
-
Chemical Name: N-(4-Acetylphenyl)-N-benzylmethanesulfonamide[1][3][4]
-
Molecular Formula: C₁₆H₁₇NO₃S[1]
-
Physical State: Solid (typically white to off-white powder).[1]
-
Solubility: Insoluble in water; soluble in organic solvents (DMSO, Methanol, Ethyl Acetate).[1]
Critical Hazards (SAR Analysis)
As a Senior Application Scientist, I must highlight that while this specific sulfonamide is stable, its structural components dictate its risk profile:
-
Sulfonamide Moiety: Historically associated with allergic sensitization and specific aquatic toxicity. The H410 classification is critical; even milligram quantities can contaminate large volumes of water, making drain disposal strictly prohibited [1].
-
Benzyl & Acetyl Groups: These contribute to the compound's lipophilicity, facilitating dermal absorption (H312).
-
Nitrogen/Sulfur Content: Upon thermal decomposition (fire), this compound releases toxic NOₓ and SOₓ fumes, requiring incineration with scrubbers.
Step-by-Step Disposal Protocol
This protocol uses a "Contain-Segregate-Incinerate" strategy to ensure zero environmental release.[1]
Solid Waste Disposal (Pure Compound)
-
Step 1: Containment. Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid low-density plastics that may be permeable to organic residues over time.[1]
-
Step 2: Labeling. Affix a hazardous waste label.[5] Clearly print the full chemical name.[6] Do not use abbreviations/structures alone.
-
Check: "Toxic," "Irritant," and "Environmental Hazard."
-
-
Step 3: Segregation. Place the container in the Solid Organic Waste bin.
-
Note: Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent potential exothermic reactions.[1]
-
Liquid Waste (Solutions & Mother Liquors)
If the compound is dissolved in a solvent (e.g., DMSO, DCM, Methanol):
-
Step 1: Solvent Compatibility. Identify the primary solvent.
-
Step 2: Concentration (Optional). If the volume is large (>1L) and the solute concentration is low, rotary evaporation to a solid residue is preferred to reduce liquid waste volume, provided the residue is stable.[1]
-
Step 3: Rinse. Triple-rinse all glassware with a minimal amount of acetone.[1] Collect all rinsates in the liquid waste container.
Contaminated Debris
-
Items: Weigh boats, pipette tips, gloves, and paper towels.[1]
-
Action: Double-bag in clear polyethylene bags (4 mil thickness).
-
Disposal: Tag as "Solid Hazardous Debris" contaminated with toxic organics.
Operational Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide based on its physical state.
Figure 1: Decision matrix for segregating N-(4-Acetylphenyl)-N-benzylmethanesulfonamide waste streams.
Emergency Procedures
Accidental Spills (Solid)
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE: Don double nitrile gloves, lab coat, goggles, and an N95 mask to prevent inhalation of dust.
-
Contain: Cover the spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.
-
Clean: Scoop material into a waste container. Wipe the area with soap and water.[7] Do not use bleach (potential reaction with amides/amines).
-
Verify: Check the area with UV light (if applicable for aromatic detection) or visual inspection to ensure no residue remains.
Exposure Response
-
Eye Contact: Rinse immediately with water for 15 minutes.[2] Remove contact lenses.[2][7] Seek medical attention (H319).
-
Skin Contact: Wash with soap and copious water.[2][7] Remove contaminated clothing immediately (H312).
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center immediately.
Regulatory Compliance & Classification
| Regulatory Body | Classification / Requirement |
| EPA (RCRA) | Not a "Listed" (P/U) waste, but must be characterized.[1] Treat as Hazardous Waste due to toxicity characteristics. |
| DOT (Shipping) | If transported pure: UN 3077 , Environmentally hazardous substance, solid, n.o.s.[1] (N-(4-Acetylphenyl)-N-benzylmethanesulfonamide), Class 9, PG III.[1] |
| Sewer Authority | Strictly Prohibited. H410 classification bans introduction to sanitary sewer systems [2]. |
References
-
PubChem. (2025).[4][8] Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- Compound Summary. National Library of Medicine. Available at: [Link]1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: N-Acetylsulfanilyl chloride (Related Sulfonamide Derivative). Merck KGaA. Available at: ]">https://www.sigmaaldrich.com[1]
-
Fisher Scientific. (2025). Safety Data Sheet: General Organic Sulfonamides. Thermo Fisher Scientific. Available at: ]">https://www.fishersci.com[1]
Sources
- 1. N-(4-ACETYL-PHENYL)-METHANESULFON-AMIDE | 5317-89-5 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. N-(4-Acetylphenyl)-N-benzyl-methanesulfonamide | CAS 110698-70-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | C14H14N2O3S | CID 221849 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-(4-Acetylphenyl)-N-benzylmethanesulfonamide
This document provides essential safety and handling protocols for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (CAS No. 110698-70-9). As a novel or less-common research chemical, comprehensive, peer-reviewed safety data is not extensively published. Therefore, this guide is built upon a conservative approach, deriving safety protocols from the known hazards of structurally similar sulfonamide and acetylphenyl compounds. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Inferred Hazard Assessment and Toxicological Profile
A thorough hazard assessment is the foundation of laboratory safety. For N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, we must infer its potential hazards from analogous compounds due to the absence of a specific, detailed safety data sheet. The U.S. Environmental Protection Agency (EPA) has flagged this compound for genotoxicity, which necessitates careful handling to minimize exposure.[1] Structurally related chemicals exhibit a range of hazards, including acute toxicity, irritation, and environmental risks.[2][3]
Causality of Concern: The molecule combines an acetylphenyl group with a sulfonamide structure. Aromatic amines and sulfonamides are classes of compounds with known biological activity and potential toxicity. Therefore, treating this compound with a high degree of caution is scientifically prudent.
Table 1: Inferred Hazard Profile of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide
| Hazard Classification | Potential Effect | Rationale Based on Analogous Compounds |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | Similar sulfonamide and aromatic ketone compounds are classified under GHS Category 4 for acute toxicity.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] | The aromatic and sulfonamide functionalities present in related molecules are known to cause skin irritation upon direct contact.[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] | As a crystalline powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes.[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] | Fine powders of organic compounds can easily become airborne and irritate the respiratory tract upon inhalation.[2][3] |
| Genotoxicity | Potential for genetic defects. | The compound is listed with genotoxicity data on the EPA's CompTox Chemicals Dashboard, warranting an assumption of this hazard.[1] |
| Hazardous to the Aquatic Environment | May be toxic to aquatic life with long-lasting effects.[2] | Many complex organic molecules, particularly aromatic ones, are not readily biodegradable and can be harmful to aquatic ecosystems.[2] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the inferred hazard profile. The primary goal is to establish multiple barriers to prevent chemical contact via all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core PPE (Minimum Requirement for any handling)
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat is required to protect skin and clothing from minor spills and contamination.[5]
-
Safety Glasses: ANSI Z87-certified safety glasses with side shields are mandatory at all times in the laboratory to protect against splashes and projectiles.[6]
-
Nitrile Gloves: Nitrile gloves provide adequate protection against incidental contact with many organic solids and solutions.[6][7] Gloves should be inspected for defects before use and changed immediately if contaminated or torn.[5]
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement to ensure no skin is exposed on the lower body and feet.[5][6]
Enhanced Protection (Task-Specific Requirements)
Certain tasks carry a higher risk of exposure and mandate an upgraded PPE ensemble.
Table 2: Recommended PPE Levels for Specific Laboratory Tasks
| Task | Risk Assessment | Required PPE | Justification |
|---|---|---|---|
| Weighing/Transferring Solid | High risk of generating airborne dust. | Core PPE + Respiratory Protection (N95 or higher) if outside a fume hood. Chemical Splash Goggles are recommended over safety glasses. | An N95 respirator mitigates the inhalation of fine, potentially toxic and irritating particles.[2][3] Goggles provide a full seal around the eyes, offering superior protection from airborne dust.[6] |
| Preparing Solutions | Moderate risk of splashes. | Core PPE + Chemical Splash Goggles and Face Shield . | A face shield worn over goggles provides a secondary layer of protection for the entire face during tasks like dissolving solids, where splashes are more likely. |
| Running Reactions/Work-up | Variable risk depending on scale and reagents. | Core PPE + Chemical Splash Goggles . Consider double-gloving and a chemically resistant apron for larger volumes. | Protects against splashes of the reaction mixture. Double-gloving provides additional protection and allows for the safe removal of a contaminated outer glove. |
| Handling Waste | Moderate risk of contact with concentrated waste. | Core PPE + Chemical Splash Goggles . | Ensures protection from splashes when consolidating or moving liquid and solid hazardous waste. |
Standard Operating Procedures (SOPs)
A disciplined workflow is as crucial as the PPE itself. These procedures ensure that safety is integrated into the entire handling process.
Step-by-Step PPE Donning and Doffing
Donning (Putting On):
-
Perform hand hygiene.
-
Don lab coat, ensuring it is fully buttoned.
-
Don respiratory protection (if required), ensuring a proper seal check.
-
Don eye and face protection (goggles/face shield).
-
Don gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off):
-
Remove gloves using a peel-off technique to avoid touching the outer contaminated surface.
-
Remove the lab coat by rolling it outwards, keeping the contaminated surface away from your body.
-
Perform hand hygiene.
-
Remove face shield and goggles.
-
Remove respirator (if used).
-
Wash hands thoroughly with soap and water.[8]
Safe Handling Workflow
All operations involving the solid compound or its concentrated solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7][9]
Caption: Workflow for Safely Handling Solid N-(4-Acetylphenyl)-N-benzylmethanesulfonamide.
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.[8]
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.[9]
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance. All waste generated from handling N-(4-Acetylphenyl)-N-benzylmethanesulfonamide must be treated as hazardous waste.[10]
Step-by-Step Disposal Protocol
-
Solid Waste:
-
Description: Includes contaminated gloves, weigh papers, pipette tips, and absorbent materials from spills.
-
Procedure: Place these materials directly into a clearly labeled, sealed container designated for "Solid Hazardous Chemical Waste".[10] The container should have a lid to prevent the escape of vapors or dust.
-
-
Liquid Waste:
-
Description: Includes reaction mother liquors, chromatography fractions, and any solutions containing the compound.
-
Procedure: Collect all liquid waste in a compatible, sealed, and shatter-resistant container.[10] Do not mix incompatible waste streams. The container must be labeled with "Hazardous Waste," the full chemical name(s) of the contents, and approximate concentrations.[11]
-
-
Empty Containers (Sharps and Glassware):
-
Description: Original vials of the compound, or glassware used for reactions.
-
Procedure: Glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., acetone, ethyl acetate). The rinsate must be collected and disposed of as hazardous liquid waste.[11] After triple-rinsing, the glassware can be washed for reuse or disposed of in a designated broken glass container.
-
-
Final Disposal:
-
All labeled hazardous waste containers should be stored in a designated satellite accumulation area.
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10] The preferred method of destruction for such organic compounds is high-temperature incineration.[10]
-
References
- U.S. Environmental Protection Agency. (2025, October 15). N-(4-Acetylphenyl)-N-benzylmethanesulfonamide - Hazard Genotoxicity. EPA CompTox Chemicals Dashboard.
- BenchChem. (2025).
- Pfaltz & Bauer, Inc.
- ChemicalBook. (2026, January 13). N-(4-ACETYL-PHENYL)-METHANESULFON-AMIDE | 5317-89-5. ChemicalBook.
- Cayman Chemical. (2025, October 29). Safety Data Sheet: 4-Acetamidobenzenesulfonamide. Cayman Chemical.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen Blog.
- U.S. Environmental Protection Agency. (2025, October 15). N-(4-Acetylphenyl)-N-benzylmethanesulfonamide Properties. EPA CompTox Chemicals Dashboard.
- BroadPharm. (2018, August 17). Safety Data Sheet: 2-bromo-N-(4-sulfamoylphenyl)acetamide. BroadPharm.
- TCI Chemicals. SAFETY DATA SHEET: 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide. TCI Chemicals.
- California State University, Bakersfield.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Chemistry LibreTexts.
- Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. csub.edu [csub.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hscprep.com.au [hscprep.com.au]
- 8. crystalgen.com [crystalgen.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
